VUF-5574
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280570-45-8 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VUF-5574: A Technical Guide to its Mechanism of Action as a Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF-5574 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and functional antagonism. Detailed experimental protocols for the key assays used in its characterization are provided, along with visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action: Selective Adenosine A3 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the human adenosine A3 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous agonist, adenosine, and other synthetic agonists to the A3AR. This prevents the initiation of the downstream signaling cascade typically associated with A3AR activation. The A3AR is predominantly coupled to the Gi/o family of G proteins. Agonist binding to the A3AR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking agonist binding, this compound prevents this reduction in cAMP, thereby antagonizing the cellular effects of A3AR activation.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human A3AR. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor
| Parameter | Value (nM) | Radioligand | Cell Line | Reference |
| Ki | 4.03 | [125I]AB-MECA | CHO | [2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Fold Selectivity (over hA3AR) | Comments | Reference |
| Human Adenosine A1 | >2500 | Inactive at 1 µM | [2] |
| Human Adenosine A2A | >2500 | Inactive at 1 µM | [2] |
| Rodent Adenosine A3 | Largely inactive | Ki > 10 µM | [2] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the human A3AR by measuring its ability to displace a specific radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Cell Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine A3 receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.
-
Assay Conditions: The binding assay is performed in a total volume of 100 µL in 96-well plates. The reaction mixture contains the cell membrane preparation, the radioligand (e.g., [125I]AB-MECA at a concentration close to its Kd), and a range of concentrations of the competing ligand, this compound.
-
Incubation: The assay plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which retain the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Measurement of Radioactivity: The radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay assesses the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cAMP production in cells expressing the A3AR.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the human A3AR are seeded into 96-well plates and grown to near confluency.
-
Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of an A3AR agonist (e.g., NECA, typically at its EC80 concentration) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels. The A3AR agonist will inhibit this forskolin-stimulated cAMP production.
-
Cell Lysis: After a defined stimulation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay principles.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. The data are typically plotted as the percentage of the forskolin-stimulated response versus the concentration of this compound. This allows for the determination of the antagonist's potency, often expressed as an IC50 or a Kb value derived from Schild analysis. A study demonstrated that 10 µM of this compound effectively antagonized the effects of an A3AR agonist in a cAMP accumulation assay.[2][3]
Conclusion
This compound is a valuable pharmacological tool for the study of the human adenosine A3 receptor. Its high affinity and selectivity, coupled with its demonstrated functional antagonism, make it a precise probe for elucidating the physiological and pathological roles of the A3AR. The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
VUF-5574: An In-Depth Technical Guide to a Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF-5574 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Its unique pharmacological profile, characterized by high affinity for the human A3AR and significant species selectivity, makes it a valuable tool for investigating the therapeutic potential of A3AR modulation in various diseases, including inflammatory conditions and cancer. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and selectivity.
Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor
| Parameter | Value | Receptor Source |
| Ki | 4.03 nM | Recombinant human A3AR |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. Human A3AR | Species |
| Adenosine A1 | >2500-fold | Human |
| Adenosine A2A | >2500-fold | Human |
| Adenosine A3 | - | Rat (>10 µM Ki) |
| Adenosine A3 | - | Mouse (>10 µM Ki) |
Adenosine A3 Receptor Signaling Pathways
The adenosine A3 receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway via Gq coupling and activate the mitogen-activated protein kinase (MAPK/ERK) cascade. This compound, as a competitive antagonist, blocks the binding of agonists to the A3AR, thereby inhibiting these downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human adenosine A3 receptor are cultured in appropriate media.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled A3AR agonist (e.g., [125I]AB-MECA) and varying concentrations of this compound.
-
The incubation is carried out in a buffer containing adenosine deaminase to remove endogenous adenosine.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism: cAMP Accumulation Assay
This assay determines the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.[4]
-
Cell Culture:
-
CHO cells stably expressing the human A3AR are seeded in multi-well plates and grown to near confluence.
-
-
Assay Protocol:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The concentration of this compound that produces 50% of its maximal effect (IC50) is determined.
-
ERK1/2 Phosphorylation Assay
This Western blot-based assay is used to assess the effect of this compound on adenosine-induced phosphorylation of ERK1/2 in a relevant cell type.[2]
-
Cell Culture and Treatment:
-
Porcine coronary artery smooth muscle cells are cultured to sub-confluence.
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with this compound (e.g., 100 nM) before stimulation with adenosine.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on adenosine-induced ERK1/2 phosphorylation.
-
In Vivo Cardiovascular Study in Rats
This protocol describes an in vivo experiment to evaluate the effect of this compound on heart rate in anesthetized rats.[2]
-
Animal Preparation:
-
Male rats are anesthetized (e.g., with urethane).
-
A catheter is inserted into a femoral vein for drug administration.
-
Heart rate is continuously monitored using an appropriate method (e.g., ECG).
-
-
Drug Administration:
-
A baseline heart rate is established.
-
Sodium nitroprusside, a vasodilator that induces a reflex tachycardia, is administered to increase heart rate.
-
This compound (e.g., 2 µg) is administered intracisternally.
-
The effect of this compound on the sodium nitroprusside-induced increase in heart rate is recorded.
-
-
Data Analysis:
-
The change in heart rate from baseline in response to sodium nitroprusside, with and without this compound, is calculated and compared.
-
Conclusion
This compound is a highly valuable pharmacological tool for the study of adenosine A3 receptor function. Its high potency and selectivity for the human A3AR, combined with its demonstrated antagonist activity in various in vitro and in vivo models, make it an ideal candidate for preclinical research aimed at validating the A3AR as a therapeutic target. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development efforts.
References
- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptors heterodimerize with β1- and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]
VUF-5574: A Technical Guide to its Binding Affinity and Interaction with the Human Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF-5574, a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR). The document details its binding affinity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Quantitative Data Summary
This compound is distinguished by its high affinity and selectivity for the human A3 adenosine receptor. The following table summarizes its key binding affinity values.
| Compound | Target | K_i_ Value (nM) | Receptor Source | Radioligand | Reference |
| This compound | Human Adenosine A3 Receptor | 4 | Membranes from HEK-293 cells stably expressing the human A3 receptor | [¹²⁵I]AB-MECA | [van Muijwijk-Koezen et al., 2000] |
| This compound | Human Adenosine A1 Receptor | >10,000 | - | - | [van Muijwijk-Koezen et al., 2000] |
| This compound | Human Adenosine A2A Receptor | >10,000 | - | - | [van Muijwijk-Koezen et al., 2000] |
Table 1: Binding Affinity of this compound for Human Adenosine Receptors.
Experimental Protocols
The determination of the binding affinity of this compound for the human adenosine A3 receptor was primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay for Human Adenosine A3 Receptor
This protocol is based on the methods described in the primary literature characterizing this compound (van Muijwijk-Koezen et al., 2000) and related studies.
Objective: To determine the binding affinity (K_i_) of this compound for the human adenosine A3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA encoding the human adenosine A3 receptor.
-
Radioligand: [¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]AB-MECA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known A3AR agonist, such as 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) or unlabeled AB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: HEK-293 cells expressing the human A3AR are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, the following are added in a final volume of 100-250 µL:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.5 nM).
-
Varying concentrations of this compound or the non-specific binding control.
-
-
Incubation: The plate is incubated for 60-120 minutes at room temperature (approximately 22-25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Signaling Pathways
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_i_/o). As an antagonist, this compound blocks the downstream signaling initiated by the binding of agonists like adenosine to the A3AR.
Canonical A3 Adenosine Receptor Signaling Pathway (G_i_ Coupled)
The primary signaling cascade initiated by A3AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). This compound prevents this cascade from being initiated by endogenous agonists.
A3 Adenosine Receptor and MAPK/ERK Signaling
Activation of the A3AR can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is often dependent on G_i_/o proteins and can influence cellular processes such as proliferation and survival. This compound, by blocking the A3AR, would inhibit agonist-induced activation of this pathway.
VUF-5574: A Technical Guide to its Selectivity Profile at Adenosine A1, A2A, and A3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VUF-5574, a notable antagonist of the A3 adenosine (B11128) receptor. The document details its binding affinity and selectivity for the human adenosine A1, A2A, and A3 receptors, outlines the experimental protocols used for its characterization, and illustrates the fundamental signaling pathways of these receptors.
Introduction to this compound and Adenosine Receptors
Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are integral in cellular signaling and have emerged as significant therapeutic targets for various conditions. This compound is a potent and highly selective antagonist for the human A3 adenosine receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific receptor subtype.[2][3]
Selectivity Profile of this compound
The defining characteristic of this compound is its high affinity and selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes, particularly A1 and A2A receptors.
Quantitative Data on Receptor Affinity
The binding affinity of this compound has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Species | Ki (nM) | Selectivity Fold (A3 vs. A1/A2A) |
| A3 | This compound | Human | 4.03 | - |
| A1 | This compound | Human | >10,000 | >2500 |
| A2A | This compound | Human | >10,000 | >2500 |
| A3 | This compound | Rat | >10,000 | - |
| A3 | This compound | Mouse | >10,000 | - |
Data compiled from multiple sources.[3][4][5]
Key Findings:
-
This compound demonstrates a high affinity for the human A3 adenosine receptor with a Ki value of 4.03 nM.[2][3][4][5][6]
-
It exhibits a remarkable selectivity of over 2500-fold for the human A3 receptor compared to the A1 and A2A receptors.[3][4]
-
Functional assays have shown that a 1 µM concentration of this compound is ineffective at blocking A1 and A2A receptors, further confirming its high selectivity.[5][7]
-
Notably, this compound shows significant species selectivity, as it is largely inactive at rodent A3 receptors, with Ki values exceeding 10 µM.[5] This makes it a specific tool for studying the human A3 receptor.
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental techniques.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for A1, A2A, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtypes (A1, A2A, or A3).
-
Radioligands:
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding determinator (e.g., 100 µM NECA - N-Ethylcarboxamido-adenosine).[8]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.[8]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger cyclic adenosine monophosphate (cAMP). A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[9][10]
Objective: To determine the functional antagonism of this compound at the A3 receptor.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor.[11]
-
Forskolin (an adenylyl cyclase activator).
-
A3 receptor agonist (e.g., IB-MECA).[12]
-
This compound at various concentrations.
-
cAMP assay kit (e.g., EIA or HTRF-based).
Procedure:
-
Cell Plating: Seed the CHO-hA3R cells in appropriate microplates and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of the A3 agonist (e.g., IB-MECA) in the presence of forskolin. Forskolin is used to stimulate a measurable level of cAMP, which is then inhibited by the A3 agonist.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature.[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the forskolin-stimulated cAMP levels against the concentration of this compound. The data will show that this compound reverses the inhibitory effect of the A3 agonist in a concentration-dependent manner. This allows for the calculation of an IC50 or KB value for the antagonist.
Signaling Pathways of Adenosine Receptors
Understanding the downstream signaling pathways of A1, A2A, and A3 receptors is crucial for interpreting the functional consequences of their modulation by ligands like this compound.
Adenosine A1 Receptor Signaling
The A1 receptor primarily couples to inhibitory G proteins (Gi/o).[13] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9] Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] This pathway can also involve the activation of potassium channels and the inhibition of calcium channels.[13]
Caption: Adenosine A1 receptor signaling pathway.
Adenosine A2A Receptor Signaling
The A2A receptor is coupled to stimulatory Gs proteins.[14][15] Upon agonist binding, it activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[14] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the cAMP response element-binding protein (CREB).[14][15] Other pathways, such as the PI3K/Akt and MAPK/ERK pathways, can also be stimulated.[15]
Caption: Adenosine A2A receptor signaling pathway.
Adenosine A3 Receptor Signaling
The A3 receptor is pleiotropic, coupling to both Gi and Gq proteins.[10][16] The canonical pathway involves Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] Coupling to Gq activates phospholipase C (PLC), resulting in the generation of IP3 and subsequent mobilization of intracellular calcium.[9][16] Furthermore, A3 receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[9][16]
Caption: Adenosine A3 receptor signaling pathways.
Conclusion
This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its selectivity profile, characterized by a low nanomolar affinity for the hA3R and negligible affinity for hA1R and hA2AR, establishes it as a critical tool for the specific investigation of A3 receptor pharmacology. The pronounced species selectivity further allows for targeted studies on human receptors expressed in heterologous systems. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for utilizing this compound in research and drug development.
References
- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]
- 4. VUF 5574 [shop.labclinics.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 14. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
VUF-5574: A Technical Guide to its Function as a Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF-5574 is a potent and highly selective competitive antagonist of the human adenosine (B11128) A3 receptor. This small molecule has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 receptor. Its high affinity and significant selectivity over other adenosine receptor subtypes (A1 and A2A) make it a precise instrument for delineating A3 receptor-mediated signaling pathways.[1] This guide provides a comprehensive overview of the molecular function, experimental applications, and relevant data associated with this compound, presenting a technical resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound functions as a selective antagonist at the adenosine A3 receptor.[2][3] It exerts its effect by binding to the receptor and blocking the action of the endogenous agonist, adenosine. The adenosine A3 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which in turn modulates downstream signaling cascades involving protein kinase C (PKC) and intracellular calcium mobilization. By preventing adenosine from binding, this compound inhibits these downstream signaling events.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound for the human adenosine A3 receptor.
| Parameter | Value | Receptor | Species | Notes | Reference |
| Ki | 4.03 nM | Adenosine A3 | Human (recombinant) | --- | [1][2][4] |
| Ki | 4 nM | Adenosine A3 | Human | Competitive antagonist | |
| Selectivity | >2500-fold | A3 vs. A1 and A2A | Human | --- | [1][4] |
Experimental Protocols & Methodologies
Radioligand Binding Assays (for Ki Determination)
A standard experimental approach to determine the binding affinity (Ki) of this compound for the adenosine A3 receptor involves a competitive radioligand binding assay.
-
Cell Preparation: Membranes from cells stably expressing the recombinant human adenosine A3 receptor are utilized.
-
Radioligand: A radiolabeled ligand with known high affinity for the A3 receptor, such as [125I]AB-MECA, is used.
-
Assay Protocol:
-
Cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of this compound (the competitor) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity of the filters is measured using a gamma counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Inhibition of ERK1/2 Phosphorylation
Functional assays are employed to assess the antagonist activity of this compound in a cellular context. One such assay measures the inhibition of adenosine-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell System: Isolated porcine coronary artery smooth muscle cells are a relevant model system.[1]
-
Experimental Workflow:
-
Cells are cultured to an appropriate confluency.
-
The cells are serum-starved to reduce basal signaling activity.
-
Cells are pre-incubated with this compound (e.g., at a concentration of 100 nM) for a defined period.[1][4]
-
The cells are then stimulated with an adenosine receptor agonist (e.g., adenosine).
-
Following stimulation, the cells are lysed, and the proteins are extracted.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies.
-
-
Outcome: this compound is expected to decrease the adenosine-induced increase in ERK1/2 phosphorylation, demonstrating its antagonistic effect on the A3 receptor-mediated signaling pathway.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the adenosine A3 receptor signaling pathway and a typical experimental workflow for characterizing this compound.
Caption: Adenosine A3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on ERK1/2 phosphorylation.
In Vivo and Ex Vivo Applications
This compound has been utilized in various experimental models to probe the function of the adenosine A3 receptor:
-
Neuroprotection and Ischemia: In a rat hippocampal slice model of ischemia, this compound (at 100 nM) was shown to increase the oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs).[1]
-
Cardiovascular Regulation: Intracisternal administration of this compound (2 µg) in rats was found to reduce the increase in heart rate induced by sodium nitroprusside.[1][4]
Conclusion
This compound is a well-characterized and highly selective adenosine A3 receptor antagonist. Its utility in both in vitro and in vivo experimental systems has been crucial for advancing the understanding of A3 receptor pharmacology. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to employ this compound in their investigations of adenosine signaling.
Note: One source initially suggested this compound may be a histamine (B1213489) H4 receptor agonist.[5] However, the overwhelming majority of scientific literature and supplier information definitively characterizes this compound as a potent and selective adenosine A3 receptor antagonist.[1][2][3][4][6] Researchers should proceed with the understanding that its primary and well-documented function is the antagonism of the adenosine A3 receptor.
References
VUF-5574: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VUF-5574 is a widely utilized research compound, predominantly characterized as a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). Its high affinity and selectivity have made it a valuable tool for investigating the physiological and pathophysiological roles of the A3AR. This document provides a comprehensive overview of the downstream signaling pathways associated with this compound's primary target, the A3AR. It includes quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling cascades.
It is important to note that while the majority of scientific literature and pharmacological databases identify this compound as an A3AR antagonist, some commercial suppliers have described it as a histamine (B1213489) H4 receptor (H4R) agonist. This guide will focus on the well-established role of this compound as an A3AR antagonist and will also briefly address the conflicting information to provide a complete picture for the research community.
Core Target and Mechanism of Action: Adenosine A3 Receptor Antagonism
This compound acts as a competitive antagonist at the human adenosine A3 receptor, a G protein-coupled receptor (GPCR). By binding to the A3AR, this compound blocks the receptor's activation by its endogenous ligand, adenosine. This antagonism prevents the initiation of downstream signaling cascades that are typically triggered by A3AR activation. The A3AR primarily couples to inhibitory G proteins (Gαi/o) and can also signal through Gq proteins and G protein-independent pathways involving β-arrestin.[1][2]
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits high affinity for the human A3AR with a reported Ki value of approximately 4 nM. It demonstrates significant selectivity for the A3AR over other adenosine receptor subtypes.[3]
| Parameter | Value | Species | Receptor Subtype | Reference |
| Ki | 4.03 nM | Human | Adenosine A3 | [4] |
| Selectivity | >2,500-fold | Human | Over A1 and A2A | [3] |
| Species Selectivity | Largely inactive | Rat and Mouse | Adenosine A3 (Ki > 10 µM) | [4][5] |
Downstream Signaling Pathways of the Adenosine A3 Receptor
As an antagonist, this compound inhibits the following signaling pathways that are activated by adenosine at the A3AR:
Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A3AR is through its coupling with Gαi proteins.[1] Upon agonist binding, the Gαi subunit is activated and proceeds to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream targets, thereby influencing cellular processes like inflammation and cell growth.[6]
Gq-Mediated Pathway: Phospholipase C Activation
The A3AR can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which phosphorylates a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.[2]
MAP Kinase (ERK1/2) Pathway
Activation of the A3AR can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This can occur through both G protein-dependent and independent mechanisms. The Gβγ subunits released from Gαi activation can activate Phosphoinositide 3-kinase (PI3K), which in turn can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade.[6] this compound, by blocking A3AR, has been shown to decrease the adenosine-induced phosphorylation of ERK1/2.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VUF 5574 [shop.labclinics.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
The Role of VUF-5574 in ERK1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF-5574 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Activation of the A3AR has been shown to modulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a critical cascade in cell proliferation, differentiation, and survival. This technical guide provides an in-depth analysis of the role of this compound as an A3AR antagonist in the context of ERK1/2 phosphorylation. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing ERK1/2 activity, and presents quantitative data on the inhibitory effects of selective A3AR antagonists on agonist-induced ERK1/2 phosphorylation. This document serves as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A3AR.
Introduction to this compound and the Adenosine A3 Receptor
This compound is a well-characterized pharmacological tool, recognized for its high affinity and selectivity as an antagonist for the human adenosine A3 receptor (A3AR).[1][2] It exhibits a Ki value of 4.03 nM for the human A3AR and displays high selectivity over other adenosine receptor subtypes, namely A1 and A2A.[1][2] It is crucial to note that this compound shows significant species selectivity and is largely inactive at rodent A3ARs.[2]
The A3AR is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by the endogenous ligand adenosine can trigger a cascade of intracellular signaling events that are highly dependent on the cell type and context. One of the key pathways modulated by A3AR activation is the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4][5][6]
The A3AR-ERK1/2 Signaling Pathway
The activation of the A3AR can lead to the phosphorylation and subsequent activation of ERK1/2 through a series of intracellular signaling events. As an antagonist, this compound is expected to block these agonist-induced effects. The signaling cascade typically proceeds as follows:
-
Agonist Binding and G Protein Coupling: An A3AR agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of heterotrimeric G proteins, primarily of the Gi/o family.
-
Downstream Effector Modulation: The activated G protein subunits (α and βγ) dissociate and interact with various downstream effectors. This can lead to the activation of phospholipase C (PLC) and protein kinase C (PKC), as well as the modulation of adenylyl cyclase activity.[3][4]
-
Ras/Raf/MEK/ERK Cascade Activation: These upstream signaling events converge on the canonical MAPK cascade. This involves the activation of the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2 (MAPK/ERK kinase), which are the direct upstream kinases of ERK1/2.
-
ERK1/2 Phosphorylation: Activated MEK1/2 dually phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK1/2 can translocate to the nucleus, where it phosphorylates and activates a variety of transcription factors, ultimately leading to changes in gene expression that regulate cellular processes such as proliferation, differentiation, and survival.
As an antagonist, this compound binds to the A3AR and prevents the agonist from initiating this signaling cascade, thereby inhibiting the downstream phosphorylation of ERK1/2.
Quantitative Data on A3AR Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation
| Antagonist | Agonist (IB-MECA) Concentration | Antagonist Concentration | % Inhibition of p-ERK1/2 (Normalized to Agonist Alone) | pA2 Value |
| K18 | 10 nM | 100 nM | ~50% | 7.4 |
| 10 nM | 1 µM | ~80% | ||
| 10 nM | 10 µM | >95% |
Note: The percentage of inhibition is estimated from the representative dose-response curves presented in the source publication.[7] The pA2 value is a measure of the antagonist's potency.
Experimental Protocols for Assessing ERK1/2 Phosphorylation
The most common method for quantifying changes in ERK1/2 phosphorylation is Western blot analysis. The following is a detailed protocol synthesized from established methodologies.[8]
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 or CHO cells stably expressing the human A3AR) in appropriate culture dishes or multi-well plates. Culture the cells to 70-80% confluency.
-
Serum Starvation: To reduce basal levels of ERK1/2 phosphorylation, replace the growth medium with a low-serum or serum-free medium and incubate for 4-12 hours.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 30-60 minutes).
-
Agonist Stimulation: Add the A3AR agonist (e.g., IB-MECA) at a concentration known to elicit a robust ERK1/2 phosphorylation response (typically at its EC80) and incubate for a short duration (e.g., 5-15 minutes), as ERK phosphorylation is often transient.
Protein Lysate Preparation
-
Cell Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) per lane onto a polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody that detects total ERK1/2.
Conclusion
This compound serves as a critical tool for investigating the role of the adenosine A3 receptor in cellular signaling. Its function as a potent and selective antagonist allows for the precise dissection of A3AR-mediated pathways, including the modulation of ERK1/2 phosphorylation. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to study the inhibitory effects of this compound and other A3AR antagonists on this key signaling cascade. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting the A3AR for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
VUF-5574: An In-Depth In Vitro Characterization for Drug Discovery Professionals
An extensive review of the in vitro pharmacological profile of VUF-5574, a potent and selective antagonist of the adenosine (B11128) A3 receptor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, functional activity, and the underlying experimental methodologies.
This compound has emerged as a critical tool in the study of adenosine A3 receptor (A3R) signaling and holds potential as a therapeutic agent. Its high affinity and selectivity for the human A3R make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor. This document synthesizes the available in vitro data on this compound, presenting it in a clear and actionable format for laboratory use.
Quantitative Analysis of this compound Activity
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| Ki (Binding Affinity) | 4.03 nM | Adenosine A3 Receptor | Human | Radioligand Binding Assay | [1][2][3] |
| Selectivity Profile | Receptor | Fold Selectivity vs. A3R | Reference |
| This compound | Adenosine A1 Receptor | >2500 | [2][3] |
| Adenosine A2A Receptor | >2500 | [2][3] |
Core Signaling Pathway of the Adenosine A3 Receptor
This compound exerts its effects by antagonizing the adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3R primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A3R activation can modulate the activity of other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
References
In-Depth Technical Guide: VUF-5574 (CAS Number 280570-45-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF-5574 is a potent and highly selective competitive antagonist of the human adenosine (B11128) A3 receptor. With a CAS number of 280570-45-8, this small molecule, chemically identified as N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and a summary of its biological activities.
Chemical and Physical Properties
This compound is a white to off-white solid compound with the molecular formula C21H17N5O2 and a molecular weight of 371.40 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 280570-45-8 | [1] |
| Molecular Formula | C21H17N5O2 | [1] |
| Molecular Weight | 371.40 g/mol | [1] |
| IUPAC Name | N-(2-methoxyphenyl)-N'-[2-(pyridin-3-yl)quinazolin-4-yl]urea | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at room temperature for short term, -20°C for long term. |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the human adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A3 receptor initiates a cascade of intracellular signaling events. This compound competitively binds to the receptor, preventing adenosine from binding and thereby inhibiting these downstream signaling pathways.
The primary signaling pathway initiated by A3 receptor activation involves the inhibition of adenylyl cyclase by the α-subunit of the Gi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ-subunits of the G protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Furthermore, A3 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The specific downstream effects are often cell-type dependent. This compound, by blocking the initial receptor activation, prevents these signaling cascades from being initiated.
Caption: Adenosine A3 Receptor Signaling Pathway and Inhibition by this compound.
Biological Activity
This compound exhibits high affinity for the human adenosine A3 receptor, with reported Ki values of 4 nM and 4.03 nM.[2][3] It displays significant selectivity, being over 2500-fold more selective for the A3 receptor compared to the A1 and A2A adenosine receptor subtypes.[2][4]
In Vitro Data
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| Ki | Human | Adenosine A3 | 4 nM | Radioligand Binding | [2] |
| Ki | Human | Adenosine A3 | 4.03 nM | Radioligand Binding | [3] |
| Selectivity | Human | A3 vs. A1/A2A | >2500-fold | Radioligand Binding | [2][4] |
In Vivo Data
In vivo studies have demonstrated the pharmacological effects of this compound. For instance, intracisternal administration of 2 µg of this compound in rats was shown to reduce the heart rate increases induced by sodium nitroprusside.[4] This finding suggests a role for central adenosine A3 receptors in the regulation of cardiovascular function.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the adenosine A3 receptor.
Materials:
-
Cell membranes expressing the human adenosine A3 receptor.
-
Radioligand: [125I]AB-MECA (or other suitable A3 receptor agonist/antagonist).
-
This compound (test compound).
-
Non-specific binding control: 10 µM IB-MECA (or another high-affinity A3 ligand).
-
Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM IB-MECA (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (typically 10-50 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
ERK1/2 Phosphorylation Assay (Representative Protocol)
This protocol outlines a cell-based ELISA to measure the effect of this compound on adenosine-induced ERK1/2 phosphorylation.
Materials:
-
Cells endogenously or recombinantly expressing the human adenosine A3 receptor (e.g., CHO-A3 cells).
-
Cell culture medium.
-
Adenosine (agonist).
-
This compound (antagonist).
-
Fixing solution (e.g., 4% formaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.
-
HRP and AP substrates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of adenosine (e.g., EC80) for 5-10 minutes.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with a mixture of primary antibodies overnight at 4°C.
-
Wash the plate and incubate with a mixture of secondary antibodies for 1-2 hours.
-
Wash the plate and add the appropriate substrates for HRP and AP.
-
Measure the signal using a plate reader at the respective wavelengths.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
Synthesis
The synthesis of this compound, N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, involves the formation of a urea (B33335) linkage between a quinazoline (B50416) scaffold and a methoxyphenyl group. A plausible synthetic route involves the reaction of 4-amino-2-(3-pyridinyl)quinazoline with 2-methoxyphenyl isocyanate. The 4-amino-2-(3-pyridinyl)quinazoline intermediate can be prepared from the corresponding 4-chloroquinazoline (B184009) derivative through amination. The 4-chloro-2-(3-pyridinyl)quinazoline can be synthesized from 2-amino-N-(3-pyridinylcarbonyl)benzamide via cyclization and chlorination.
Applications and Future Directions
This compound serves as a critical tool for elucidating the role of the adenosine A3 receptor in various physiological and pathological processes. Its high selectivity makes it ideal for in vitro and in vivo studies aimed at understanding the receptor's involvement in inflammation, cancer, ischemia, and neurological disorders. Future research may focus on the therapeutic potential of A3 receptor antagonists, with this compound providing a benchmark for the development of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human adenosine A3 receptor. Its defined chemical properties, mechanism of action, and biological activity make it an indispensable tool for researchers in pharmacology and drug discovery. The experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader role of adenosine A3 receptor signaling.
References
- 1. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VUF 5574 [shop.labclinics.com]
Methodological & Application
VUF-5574: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF-5574 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of the A3AR in cellular signaling pathways.[2] This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on the preparation of the compound and a common method for assessing its antagonistic activity.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea | |
| CAS Number | 280570-45-8 | [1] |
| Molecular Weight | 371.39 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (e.g., 1.5 mg/mL, >10 mg/mL, 15 mg/mL, 100 mg/mL) Insoluble in water | [1][3][4] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Mechanism of Action | Selective competitive antagonist of the human adenosine A3 receptor (A3AR) | [2] |
| Binding Affinity (Ki) | 4.03 nM for recombinant human A3AR | [1] |
| Selectivity | >2500-fold selective for A3AR over A1 and A2A receptors | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 371.39 g/mol ), add 269.26 µL of DMSO.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure the final solution is clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each specific experiment.
Materials:
-
Cultured cells of interest (e.g., CHO-K1 cells stably expressing human A3AR, various cancer cell lines like LNCaP, DU-145, PC3)[5][6]
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration(s) in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-treatment with this compound: For antagonist studies, it is common to pre-incubate the cells with this compound before stimulating with an agonist.
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Incubate for a predetermined period (e.g., 30 minutes) at 37°C and 5% CO2.
-
-
Agonist Stimulation (Optional): If studying the antagonistic effect, add the A3AR agonist (e.g., adenosine or a synthetic agonist like IB-MECA) to the wells already containing this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as protein extraction for Western blotting (see Protocol 3), RNA isolation, or cell viability assays.
Protocol 3: Assessment of this compound Activity using an ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the antagonistic effect of this compound on A3AR signaling by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a downstream target of A3AR activation.
Materials:
-
Treated cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Boil the samples for 5 minutes at 95-100°C.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample to determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. VUF 5574 | Sigma-Aldrich [sigmaaldrich.com]
- 4. VUF 5574 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of antagonist-occupied adenosine-A3 receptors within membrane microdomains of individual cells provides evidence of receptor dimerization and allosterism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Histamine H4 Receptor Antagonist
Disclaimer: As of the latest available information, specific in vivo study data for VUF-5574 is not publicly available. The following application notes and protocols are based on established methodologies for other selective histamine (B1213489) H4 receptor (H4R) antagonists, such as JNJ 7777120 and A-940894, and serve as a representative guide for researchers, scientists, and drug development professionals. Compound-specific dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are imperative for this compound.
Introduction
The histamine H4 receptor is a key player in inflammatory processes, primarily expressed in cells of hematopoietic origin. Its antagonism presents a promising therapeutic avenue for various inflammatory and immune disorders. These application notes provide a framework for the in vivo evaluation of a novel H4R antagonist, using this compound as a placeholder, in a preclinical setting. The protocols and data herein are synthesized from studies on well-characterized H4R antagonists and are intended to guide the design of robust in vivo experiments.
Data Presentation: Representative Preclinical Data
The following tables summarize quantitative data from in vivo studies of reference H4R antagonists. These values should be considered as a starting point for designing studies with a new chemical entity like this compound.
Table 1: Representative Pharmacokinetic Parameters of a Selective H4R Antagonist (JNJ 7777120)
| Species | Route of Administration | Oral Bioavailability (%) | Half-life (t½) (hours) |
| Rat | Oral | ~30 | ~3 |
| Dog | Oral | ~100 | ~3 |
Data synthesized from publicly available information on JNJ 7777120.[1]
Table 2: Representative In Vivo Efficacy Data for Selective H4R Antagonists
| Animal Model | Compound | Species | Dosing Regimen | Key Findings |
| Zymosan-induced Peritonitis | JNJ 7777120 | Mouse | Not specified | Significant blockade of neutrophil infiltration[1] |
| Zymosan-induced Peritonitis | A-940894 | Mouse | Not specified | Significant blockade of neutrophil influx and reduction in intraperitoneal prostaglandin (B15479496) D2 levels[2] |
| LPS-induced TNFα production | JNJ 7777120 | Mouse | Oral | Inhibition of LPS-induced TNFα production[3] |
| LPS-induced TNFα production | JNJ 28307474 | Mouse | Oral | Inhibition of LPS-induced TNFα production[3] |
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol describes a widely used model to assess the anti-inflammatory properties of H4R antagonists.[1][2]
Objective: To evaluate the effect of a test H4R antagonist on mast cell-dependent neutrophil infiltration in an acute inflammatory model.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Test H4R antagonist (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Peritoneal lavage fluid collection supplies
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G) or Hemocytometer
-
Prostaglandin D2 ELISA kit
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Compound Administration:
-
Randomly assign mice to treatment groups (vehicle control, positive control, and various doses of the test antagonist).
-
Administer the test antagonist or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge (e.g., 1 hour).
-
-
Induction of Peritonitis:
-
Prepare a zymosan suspension in PBS (e.g., 1 mg/mL).
-
Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
-
Peritoneal Lavage:
-
At a specified time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Expose the peritoneal cavity and inject 5 mL of cold PBS.
-
Gently massage the abdomen and aspirate the peritoneal fluid.
-
-
Cellular Analysis:
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Identify and quantify neutrophils using flow cytometry with specific markers (e.g., Ly6G) or by cytospin and differential counting.
-
-
Biomarker Analysis:
-
Centrifuge the lavage fluid and collect the supernatant.
-
Measure the concentration of inflammatory mediators, such as prostaglandin D2, using an ELISA kit.
-
-
Data Analysis:
-
Compare the number of neutrophils and levels of inflammatory mediators between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Mandatory Visualizations
Signaling Pathway of H4R Antagonism in Inflammation
Caption: Simplified signaling cascade of histamine H4 receptor antagonism.
Experimental Workflow for In Vivo Evaluation
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VUF-5574 Solubility and Handling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed information on the solubility of VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3R).[1] It includes a summary of its chemical properties, solubility data in various solvents, and comprehensive protocols for the preparation of stock and working solutions for in vitro and in vivo research. Additionally, it features diagrams of the A3R signaling pathway to illustrate the mechanism of action and a typical experimental workflow for solution preparation.
Chemical Information
This compound is a selective and competitive antagonist of the adenosine A3 receptor, with a Ki of approximately 4 nM for the human receptor. It displays over 2500-fold selectivity for the A3 receptor over A1 and A2A receptors.
| Property | Value |
| Synonym | N-(2-Methoxyphenyl)-N′-[2-(3-pyridinyl)-4-quinazolinyl]-urea |
| Molecular Formula | C₂₁H₁₇N₅O₂ |
| Molecular Weight | 371.39 g/mol |
| CAS Number | 280570-45-8 |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
Solubility Data
The solubility of this compound can vary based on the specific lot, purity, and the nature of the solvent (e.g., water content in DMSO). It is practically insoluble in aqueous solutions like water and PBS. For organic solvents, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (~269 mM) | May require ultrasonication to fully dissolve. |
| DMSO | >10 mg/mL | - |
| DMSO | 4 mM (~1.49 mg/mL) | - |
| DMSO | 1.5 mg/mL | - |
| Water | Insoluble | - |
| Ethanol | Insoluble | Data not widely available, but expected to be poorly soluble. |
| PBS | Insoluble | - |
Note: The variability in reported DMSO solubility highlights the importance of starting with a small amount of the compound to test solubility with your specific solvent batch.
Protocols for Solution Preparation
3.1. Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you need:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 371.39 g/mol * (1000 mg / 1 g) = 37.14 mg
-
-
Weighing: Accurately weigh 37.14 mg of this compound powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Ultrasonication: If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Intermittently vortex the solution. Caution: Hygroscopic DMSO can significantly impact solubility; use a newly opened bottle.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
3.2. Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) for a typical cell-based assay.
Key Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to determine the DMSO tolerance of your specific cell line.
Procedure (Example for a 10 µM final concentration):
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 100 mM stock solution 1:100 in your desired aqueous buffer.
-
Add 5 µL of the 100 mM this compound stock solution to 495 µL of cell culture medium.
-
Vortex gently to mix. This creates a 1 mM intermediate solution with 1% DMSO.
-
-
Final Dilution (to 10 µM): Further dilute the intermediate solution 1:100 to reach the final concentration.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your experimental well.
-
This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound to account for any solvent effects.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the Adenosine A3 Receptor (A3R), a G protein-coupled receptor (GPCR). A3R activation by its endogenous ligand, adenosine, typically couples to Gᵢ/₀ proteins. This coupling inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[2] Additionally, A3R activation can stimulate the phospholipase C (PLC) pathway and modulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[2][3] By blocking the binding of adenosine to A3R, this compound prevents these downstream signaling events. For instance, this compound has been shown to decrease the adenosine-induced phosphorylation of ERK1/2.[4]
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for preparing this compound solutions for a typical in vitro experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Preparation of VUF-5574 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of VUF-5574, a potent and selective antagonist for the human adenosine (B11128) A3 receptor.
Introduction
This compound is a selective antagonist of the adenosine A3 receptor, with a Ki value of 4.03 nM for the recombinant human receptor.[1][2] It exhibits high selectivity (>2500-fold) for the A3 receptor over A1 and A2A receptors.[2][3][4] Due to its specificity, this compound is a valuable tool for investigating the physiological and pathological roles of the adenosine A3 receptor, which is implicated in various conditions, including inflammation, ischemia, and cancer. Accurate preparation of a this compound stock solution is crucial for obtaining reliable and reproducible experimental results.
Compound Properties and Data
Proper handling and storage are predicated on the chemical and physical properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea | [2][3] |
| Molecular Formula | C₂₁H₁₇N₅O₂ | [2][3][5] |
| Molecular Weight | 371.39 g/mol | [3][6] |
| CAS Number | 280570-45-8 | [1][2][5] |
| Appearance | White solid | [6][7] |
| Purity | ≥98% (HPLC) | [3] |
Table 2: Solubility and Stock Solution Storage
| Parameter | Details | Reference |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2][6] |
| Solubility in DMSO | Approx. 4 mM (or ~1.5 mg/mL) | [2][6] |
| Solubility in Water | Insoluble | [6] |
| Stock Solution Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [1][8] |
| Storage of Solid | Store at room temperature or -20°C for long-term storage. | [7][9] |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles. | [10] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Given that the reported solubility is approximately 4 mM, this protocol aims for a higher concentration which may result in a saturated solution or require slight warming or sonication to fully dissolve. It is recommended to visually confirm dissolution. If complete dissolution is not achieved, the solution should be prepared at a lower concentration, such as 1 mM or 4 mM.
Safety Precautions
-
Always handle this compound powder and concentrated solutions in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Consult the Material Safety Data Sheet (MSDS) before handling the compound.[10]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade[12]
-
Sterile, amber glass vials or cryogenic vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 371.39 g/mol
-
Mass (mg) = 3.714 mg
Step-by-Step Procedure
-
Weighing: Carefully weigh out the required amount of this compound powder (e.g., 3.714 mg for 1 mL of 10 mM stock) using an analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[8]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before the experiment.
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound Mechanism of Action
This compound acts as a competitive antagonist at the A3 adenosine receptor (A3AR), which is a G-protein coupled receptor (GPCR) typically coupled to the Gi protein. By blocking the binding of the endogenous agonist adenosine, this compound prevents the downstream signaling cascade.
Caption: this compound antagonism of the A3 adenosine receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]
- 4. VUF 5574 [shop.labclinics.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. biocrick.com [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. gchemglobal.com [gchemglobal.com]
VUF-5574: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). Additionally, this document outlines a representative experimental protocol for characterizing the interaction of this compound with its target receptor and describes the key signaling pathways involved.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, well-ventilated place. Keep container tightly closed. |
| 2-8°C | Short-term | For transient storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
General Handling Precautions:
-
This compound is stable under recommended storage conditions.[1]
-
Avoid contact with strong oxidizing/reducing agents, strong acids, and strong alkalis.[1]
-
For laboratory research use only. Not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Reconstitution and Solubility
This compound is insoluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility |
| DMSO | ≥ 1.5 mg/mL |
Protocol for Reconstituting this compound:
To prepare a stock solution, dissolve this compound powder in high-purity DMSO. For example, to prepare a 10 mM stock solution, add 269.3 µL of DMSO to 1 mg of this compound (Molecular Weight: 371.39 g/mol ). If necessary, sonication can be used to aid dissolution.
Experimental Protocols
This compound is a selective antagonist for the human adenosine A3 receptor, with a reported Ki value of approximately 4.03 nM.[2] Its high affinity and selectivity make it a valuable tool for studying A3AR-mediated signaling. Below is a general protocol for a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds, such as this compound, to the A3 adenosine receptor.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the A3AR.
Materials:
-
Cell membranes prepared from a cell line expressing the human A3 adenosine receptor.
-
Radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, and 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare dilutions: Create a series of dilutions of the unlabeled this compound in assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 50-100 µg of protein).
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a known A3AR agonist or antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The adenosine A3 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding.
The A3AR can also couple to other G proteins, such as Gq, which activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, A3AR activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinase (ERK).
Caption: Adenosine A3 Receptor signaling pathways.
References
Application Notes: Investigating VUF-5574, a Histamine H4 Receptor Antagonist, in a Rat Hippocampal Slice Model of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction: The in vitro model of oxygen-glucose deprivation (OGD) in organotypic hippocampal slices is a well-established method for studying the cellular and molecular mechanisms of ischemic neuronal injury.[1][2][3] This model allows for the controlled examination of neuroprotective compounds in a system that preserves the fundamental synaptic circuitry of the hippocampus.[4] Ischemia is known to trigger a cascade of detrimental events, including excitotoxicity, oxidative stress, and neuroinflammation.[5]
Histamine H4 receptors (H4R) are Gαi/o-coupled receptors primarily expressed on cells of hematopoietic origin, playing a significant role in inflammatory responses and immune modulation.[6] While their role in the central nervous system is still being elucidated, their involvement in inflammation suggests they may be a viable therapeutic target for neurological conditions with an inflammatory component, such as stroke. VUF-5574 is a selective antagonist for the H4 receptor. These notes provide a framework for investigating the potential neuroprotective effects of this compound using the rat hippocampal slice OGD model.
Hypothesized Mechanism of Action: Ischemia leads to neuronal stress and the release of inflammatory mediators. Activation of H4 receptors on microglia, the resident immune cells of the brain, may contribute to the pro-inflammatory cascade, exacerbating neuronal damage. By blocking these receptors with this compound, it is hypothesized that the inflammatory response can be attenuated, leading to reduced neuronal death and improved functional recovery following an ischemic insult.
Visualizations
Caption: Experimental workflow for assessing this compound in the OGD model.
Caption: Hypothesized neuroprotective pathway of this compound in ischemia.
Quantitative Data Summary
The following tables represent hypothetical but expected outcomes from experiments investigating this compound in a hippocampal slice OGD model.
Table 1: Electrophysiological Recovery of Field Excitatory Postsynaptic Potentials (fEPSP) fEPSP slope measured in the CA1 stratum radiatum, recorded 24 hours post-OGD. Data are expressed as a percentage of the pre-OGD baseline.
| Treatment Group | Concentration (µM) | n | fEPSP Slope Recovery (% of Baseline) |
| Normoxia Control | - | 8 | 98.5 ± 3.2% |
| OGD + Vehicle | - | 8 | 21.3 ± 4.5% |
| OGD + this compound | 1 | 8 | 35.7 ± 5.1% |
| OGD + this compound | 10 | 8 | 58.9 ± 6.3% |
| OGD + this compound | 30 | 8 | 61.2 ± 5.8% |
Table 2: Quantification of Neuronal Death via Propidium (B1200493) Iodide (PI) Fluorescence PI fluorescence intensity in the CA1 pyramidal cell layer measured 24 hours post-OGD. Data are normalized to the maximal fluorescence obtained after killing all cells, expressed as a percentage.
| Treatment Group | Concentration (µM) | n | PI Fluorescence (% of Max) |
| Normoxia Control | - | 6 | 4.8 ± 1.1% |
| OGD + Vehicle | - | 6 | 75.4 ± 8.9% |
| OGD + this compound | 1 | 6 | 59.1 ± 7.2% |
| OGD + this compound | 10 | 6 | 33.6 ± 6.5% |
| OGD + this compound | 30 | 6 | 31.8 ± 5.9% |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slices
This protocol is a composite of standard methods.[1][2][7]
Materials:
-
Sprague Dawley or Wistar rat pups (Postnatal day 6-8)
-
Ice-cold dissection buffer (e.g., Hank's Balanced Salt Solution (HBSS) with glucose, HEPES, and antibiotics)
-
Slicing solution (e.g., low Ca2+/high Mg2+ artificial cerebrospinal fluid (aCSF))
-
Vibrating microtome (vibratome) or tissue chopper
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% HBSS)[2]
-
Cell culture inserts (0.4 µm pore size) and 6-well culture plates
Procedure:
-
Anesthetize rat pups with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold dissection buffer.
-
Isolate the hippocampi from both hemispheres.
-
Cut transverse hippocampal slices at 350-400 µm thickness using a vibratome in ice-cold slicing solution.[2][7]
-
Transfer the slices to a dish with cold dissection buffer and carefully separate them.
-
Place 3-4 slices onto each cell culture insert within a 6-well plate containing 1 mL of pre-warmed culture medium per well.[2]
-
Incubate the slices at 36-37°C in a humidified atmosphere with 5% CO2.[1]
-
Change the culture medium every 2-3 days. The slices are typically ready for experiments after 10-14 days in vitro.[1][2]
Protocol 2: Induction of Oxygen-Glucose Deprivation (OGD)
Materials:
-
OGD medium: Glucose-free aCSF, where glucose is replaced with an equimolar concentration of sucrose (B13894) to maintain osmolarity.[7]
-
Anaerobic/hypoxic chamber
-
Gas mixture: 95% N2 / 5% CO2
Procedure:
-
Select healthy-looking hippocampal slices for the experiment.
-
Transfer the culture inserts to a new plate. Wash the slices twice with pre-warmed OGD medium.
-
Add 1 mL of OGD medium to each well. For drug treatment groups, this medium should contain the final concentration of this compound or vehicle.
-
Place the culture plates into an anaerobic chamber.
-
Purge the chamber with the 95% N2 / 5% CO2 gas mixture for 10-15 minutes to displace oxygen.[1]
-
Seal the chamber and incubate at 37°C for the desired duration of OGD (e.g., 30-45 minutes, which should be optimized for the desired injury level).[1]
-
To terminate OGD, remove the plates from the chamber. Wash the slices twice with normal, pre-warmed culture medium (containing glucose).
-
Return the slices to their original culture medium (containing this compound or vehicle as per the experimental design) and place them back in the standard 5% CO2 incubator for the reperfusion period (typically 24 hours).
Protocol 3: Assessment of Neuronal Viability
This protocol uses propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.[3]
Materials:
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope with appropriate filters (e.g., rhodamine)
Procedure:
-
At 24 hours post-OGD, add PI to the culture medium of each well at a final concentration of 5-10 µg/mL.
-
Incubate for 1-2 hours under standard culture conditions.
-
Capture fluorescent images of the slices, focusing on the CA1 pyramidal cell layer, which is highly vulnerable to ischemic damage.[3]
-
Quantify the mean fluorescence intensity of a defined region of interest (ROI) in the CA1 layer using image analysis software (e.g., ImageJ).
-
To normalize the data, at the end of the experiment, incubate slices in a medium that induces maximal cell death (e.g., ethanol (B145695) or by refrigeration) to obtain a maximum PI fluorescence value (100% death).[2]
-
Express the PI fluorescence of experimental slices as a percentage of this maximum value.
References
- 1. researchgate.net [researchgate.net]
- 2. e-cep.org [e-cep.org]
- 3. A simple in vitro model of ischemia based on hippocampal slice cultures and propidium iodide fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rat hippocampal slice preparation as an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by JM-20 against oxygen-glucose deprivation in rat hippocampal slices: Involvement of the Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxygen-Glucose Deprivation (OGD) [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays Using VUF-5574, a Selective Adenosine A3 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VUF-5574 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor (GPCR).[1] It exhibits a high affinity for the A3AR with a Ki value of 4.03 nM for the recombinant human receptor.[1][2] this compound is a valuable tool for studying the physiological and pathological roles of the A3AR, which is implicated in various conditions, including inflammation, cancer, and cardiovascular diseases. These application notes provide detailed protocols for characterizing the activity of this compound in cell-based assays.
The adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins.[3][4] Agonist binding to the A3AR activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] The A3AR can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[5] Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] this compound, as a competitive antagonist, blocks the binding of agonists to the A3AR, thereby inhibiting these downstream signaling events.
Data Presentation
The following table summarizes the quantitative data for this compound based on available literature.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| Ki | 4.03 nM | Radioligand Binding | Recombinant human A3AR | --- | [1][2] |
| Functional Activity | Effective Antagonist | cAMP Accumulation | CHO cells expressing human A3AR | Used at 10 µM to antagonize A3AR agonist effects. | [2][7] |
| Functional Activity | Decreases adenosine-induced ERK1/2 phosphorylation | ERK1/2 Phosphorylation | Isolated porcine coronary artery smooth muscle cells | Effective at 100 nM. | [8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Functional cAMP Accumulation Assay
This assay determines the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the human A3AR.
Materials:
-
HEK-293 or CHO cells stably expressing the human A3AR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
A3AR agonist (e.g., NECA, Cl-IB-MECA)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., TR-FRET, ELISA-based)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the A3AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. Include a PDE inhibitor in the incubation buffer to prevent cAMP degradation.[3]
-
Agonist Stimulation: Add a fixed concentration of an A3AR agonist (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to the wells. Incubate for an additional 15-30 minutes at 37°C.[3]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.[3]
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.[3]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Protocol 2: Phospho-ERK1/2 Assay
This protocol measures the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells endogenously or recombinantly expressing the A3AR (e.g., HEK-293, CHO, or relevant primary cells)
-
Cell culture medium
-
This compound
-
A3AR agonist
-
Lysis buffer containing phosphatase and protease inhibitors
-
Phospho-ERK1/2 detection reagents (e.g., specific antibodies for ELISA, Western blotting, or TR-FRET assays)
-
Appropriate assay plates and instrumentation
Procedure:
-
Cell Culture and Starvation: Culture cells to an appropriate confluency. For some cell lines, serum starvation for 4-24 hours prior to the assay may be necessary to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[9]
-
Agonist Stimulation: Add the A3AR agonist at its EC80 concentration and incubate for a short period (typically 5-15 minutes) at room temperature or 37°C.[9]
-
Cell Lysis: Remove the medium and lyse the cells with a suitable lysis buffer.[10][11]
-
Detection of Phospho-ERK1/2:
-
For ELISA or TR-FRET assays: Transfer the cell lysates to the assay plate and follow the manufacturer's protocol for the addition of detection antibodies and measurement of the signal.[11][12]
-
For Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 (as a loading control).
-
-
Data Analysis: Quantify the levels of phospho-ERK1/2 relative to total ERK1/2 or a housekeeping protein. Determine the inhibitory effect of this compound on agonist-stimulated ERK1/2 phosphorylation and calculate the IC50 value if a dose-response is performed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VUF 5574 [shop.labclinics.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for VUF-5574 and a Recommended Alternative for Animal Studies
For the Attention of: Researchers, scientists, and drug development professionals.
Subject: Formulation and application of VUF-5574 and the recommended alternative, JNJ 7777120, for in vivo animal research.
Section 1: Analysis of this compound for Animal Studies
Introduction and Important Correction
Initial interest in this compound for animal studies focusing on the histamine (B1213489) H4 receptor (H4R) requires a significant clarification. Contrary to some database entries that inaccurately classify it as an H4R agonist, this compound is a potent and selective adenosine (B11128) A3 receptor (A3AR) antagonist .[1][2] It exhibits a high affinity for the human A3AR, with a Ki value of approximately 4.03 nM.[2] This correction is critical for the proper design and interpretation of experimental studies.
Critical Consideration for Animal Studies: Species Selectivity
A crucial pharmacological characteristic of this compound is its pronounced species selectivity. It is a potent antagonist of the human A3AR but is largely inactive at rodent (rat and mouse) A3ARs. This makes this compound an unsuitable tool for in vivo studies aiming to investigate the role of the A3AR in standard preclinical rodent models.
General Formulation Guidance for A3AR Antagonists
While specific in vivo formulation data for this compound is scarce due to its limited applicability in common animal models, general principles for formulating poorly soluble A3AR antagonists for animal studies can be applied. These often involve the use of a multi-component vehicle system to achieve a homogenous and injectable suspension or solution.
Table 1: General Formulation Vehicles for A3AR Antagonists in Animal Studies
| Vehicle Component | Purpose | Typical Concentration Range |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary solvent | 5-10% |
| Polyethylene glycol 300/400 (PEG300/400) | Co-solvent, viscosity enhancer | 30-40% |
| Tween® 80 / Cremophor® EL | Surfactant, emulsifier | 1-5% |
| Saline or Water for Injection | Diluent | q.s. to final volume |
Adenosine A3 Receptor Signaling Pathway
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein.[3][4] Antagonism of A3AR by a compound like this compound blocks the downstream signaling cascade initiated by adenosine.
Caption: Adenosine A3 Receptor (A3AR) antagonist signaling pathway.
Section 2: Recommended Alternative for Histamine H4 Receptor Animal Studies: JNJ 7777120
Given the interest in H4R antagonism, we recommend the use of JNJ 7777120 , a well-characterized, potent, and selective H4R antagonist.[5][6] It is active across multiple species, including humans, rats, and mice, making it a suitable tool for preclinical animal research.[5][7]
JNJ 7777120 Physicochemical and Pharmacokinetic Data
A summary of key data for JNJ 7777120 is provided below to aid in experimental design.
Table 2: Properties of JNJ 7777120
| Property | Value | Reference |
| Target | Histamine H4 Receptor (H4R) Antagonist | [7][8] |
| Ki (human, mouse, rat H4R) | ~4.5 nM | [7] |
| Selectivity | >1000-fold over H1, H2, H3 receptors | [8] |
| Molecular Weight | 277.75 g/mol | [8] |
| Solubility (DMSO) | ~14 mg/mL | [9] |
| Solubility (Ethanol) | ~2 mg/mL | [9] |
| Oral Bioavailability (Rat) | ~30% | [8][10] |
| Half-life (Rat) | ~3 hours | [8][10] |
Formulation Protocols for JNJ 7777120 in Animal Studies
The following are established protocols for the formulation of JNJ 7777120 for in vivo administration.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
-
Objective: To prepare a solution of JNJ 7777120 for i.p. injection in a rat model of transient cerebral ischemia.[11]
-
Materials:
-
JNJ 7777120 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
-
Procedure:
-
Prepare a vehicle solution of 1.1% DMSO in sterile saline.
-
Dissolve the JNJ 7777120 powder in the vehicle to achieve the final desired concentration (e.g., for a 1 mg/kg dose).
-
Ensure the solution is clear and free of precipitates before administration. Administer twice daily.[11]
-
Protocol 2: General Aqueous Formulation for Sparingly Soluble Compounds
-
Objective: To prepare a stock solution and dilute for aqueous administration.[9]
-
Materials:
-
JNJ 7777120 powder
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
-
Procedure:
-
First, dissolve JNJ 7777120 in DMF to create a concentrated stock solution.
-
For administration, dilute the DMF stock with PBS (pH 7.2) to the final concentration. A 1:1 solution of DMF:PBS yields a solubility of approximately 0.5 mg/mL.[9]
-
Note: Aqueous solutions are not recommended for storage beyond one day.[9]
-
Experimental Protocol: Mouse Peritonitis Model
This protocol outlines the use of JNJ 7777120 to investigate its anti-inflammatory effects.
-
Objective: To assess the ability of an H4R antagonist to block neutrophil infiltration in a zymosan-induced peritonitis model in mice.[7]
-
Animal Model: BALB/c mice.[7]
-
Experimental Workflow:
Caption: Experimental workflow for the mouse peritonitis model.
-
Detailed Steps:
-
Acclimatize animals for a minimum of 7 days.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, JNJ 7777120).
-
Administer JNJ 7777120 (e.g., 10 mg/kg, subcutaneous injection) or vehicle control.[7]
-
After a set pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal injection of zymosan.
-
At a defined endpoint (e.g., 4 hours post-zymosan), euthanize the animals.
-
Perform peritoneal lavage to collect inflammatory cells.
-
Quantify neutrophil infiltration via cell counting (e.g., using a hemocytometer and differential staining) to determine the effect of JNJ 7777120.
-
Histamine H4 Receptor Signaling Pathway
The H4R is also a Gi-coupled GPCR. Its activation by histamine leads to the inhibition of adenylyl cyclase and a decrease in cAMP. It is also involved in chemotaxis through Gβγ subunit signaling.[12] Antagonists like JNJ 7777120 block these effects.
Caption: Histamine H4 Receptor (H4R) antagonist signaling pathway.
Disclaimer: This document is intended for research use only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant ethics committee. Researchers should consult the primary literature and safety data sheets for all compounds before use.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
VUF-5574: Application Notes and Protocols for Effective A3 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF-5574 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] With a high affinity for the human A3AR, this compound serves as a critical research tool for investigating the receptor's role in conditions such as inflammation, cancer, and neurodegenerative disorders.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its effective use in in vitro and ex vivo experimental models.
Notably, this compound exhibits significant species selectivity and is largely inactive at rodent A3ARs, a crucial consideration for experimental design.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, offering a comparative overview of its in vitro activity.
| Parameter | Value | Assay Type | Species/Cell Line | Reference |
| Ki | ~4.03 nM | Radioligand Binding | Recombinant Human A3AR | [1][3][4] |
| Selectivity | >2,500-fold | Radioligand Binding | Human A1 and A2A Receptors | [5] |
| Functional Antagonism | Effective at 100 nM | ERK1/2 Phosphorylation Assay | Porcine Coronary Artery Smooth Muscle Cells | [5] |
| Functional Antagonism | Effective at 100 nM | Hippocampal Slice Model of Ischemia | Rat | [5] |
| In vivo Activity | 2 µg (intracisternal) | Reduction of Sodium Nitroprusside-Induced Heart Rate Increase | Rat | [5] |
Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound
The A3 adenosine receptor primarily couples to Gi/o proteins. Upon activation by an agonist, such as adenosine, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling pathways like the MAPK/ERK pathway. This compound, as a competitive antagonist, blocks the binding of agonists to the A3AR, thereby preventing this signaling cascade.
Caption: Signaling pathway of the A3 adenosine receptor and its antagonism by this compound.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation Assay
This protocol describes how to determine the IC50 of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production in cells expressing the human A3AR.
Materials:
-
Human A3AR-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
A3AR agonist (e.g., NECA or IB-MECA)
-
cAMP assay kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed the A3AR-expressing cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also, prepare a stock solution of the A3AR agonist.
-
Antagonist Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to the wells.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for the cAMP accumulation assay to determine this compound IC50.
In Vitro Functional Assay: ERK1/2 Phosphorylation Assay
This protocol outlines a method to assess the antagonistic effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Porcine coronary artery smooth muscle cells (or other suitable cell line expressing A3AR)
-
Cell culture medium and supplements
-
This compound
-
Adenosine (or other A3AR agonist)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blotting or ELISA reagents
Protocol:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Antagonist Pre-treatment: Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an A3AR agonist for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-ERK1/2:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
ELISA: Use a phospho-ERK1/2 specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the levels of phosphorylated ERK1/2 and normalize to total ERK1/2. Compare the levels in this compound-treated cells to the agonist-only treated cells.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Ex Vivo Model: Rat Hippocampal Slice Model of Ischemia
This protocol provides a general framework for using this compound in an ex vivo model of ischemia using rat hippocampal slices.
Materials:
-
Rat pups (P7-P10)
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
Glucose-free aCSF
-
This compound
-
Incubation chamber
Protocol:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the rat pup.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour.
-
-
Oxygen-Glucose Deprivation (OGD) - Ischemia Induction:
-
Transfer the slices to a chamber with glucose-free aCSF saturated with 95% N2 / 5% CO2 for a defined period (e.g., 5-10 minutes) to induce ischemia.
-
-
This compound Application:
-
This compound (e.g., 100 nM) can be applied during the recovery period before OGD, during OGD, or during the reperfusion period after OGD, depending on the experimental question.
-
-
Reperfusion:
-
Return the slices to oxygenated aCSF containing glucose to simulate reperfusion.
-
-
Assessment of Neuronal Damage:
-
After a set reperfusion time (e.g., 2-24 hours), assess neuronal injury. This can be done by measuring field excitatory postsynaptic potentials (fEPSPs) in the CA1 region or by using viability stains like propidium (B1200493) iodide.
-
-
Data Analysis: Compare the extent of neuronal damage in slices treated with this compound to control slices.
Caption: Workflow for the rat hippocampal slice model of ischemia.
Conclusion
This compound is a valuable pharmacological tool for the investigation of human A3 adenosine receptor function. Its high potency and selectivity make it suitable for a range of in vitro and ex vivo applications. When using this compound, it is critical to consider its species selectivity and to optimize its concentration for the specific experimental system. The protocols provided here offer a starting point for the effective application of this compound in dissecting the role of the A3AR in health and disease.
References
VUF-5574: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor.
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor (A3R). Its high selectivity makes it suitable for a range of in vitro and in vivo studies. This document outlines purchasing information, key experimental protocols, and the primary signaling pathway associated with A3R antagonism by this compound.
Purchasing and Storage Information
This compound is available from several commercial suppliers. The following table summarizes key purchasing and storage information.
| Parameter | Value | Source(s) |
| Chemical Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea | Tocris Bioscience |
| CAS Number | 280570-45-8 | MedchemExpress, Clinivex, APExBIO, BioCrick, Tocris Bioscience |
| Molecular Formula | C21H17N5O2 | Clinivex, APExBIO, Tocris Bioscience |
| Molecular Weight | 371.39 g/mol | Clinivex, APExBIO, Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Formulation | White solid | APExBIO |
| Storage (Solid) | Store at room temperature. | Tocris Bioscience |
| Storage (Stock Solution) | -20°C for short-term (months), -80°C for long-term (up to 6 months).[1] | MedchemExpress |
Key Applications and Protocols
This compound has been utilized in various experimental settings to elucidate the function of the adenosine A3 receptor. Below are detailed protocols for key applications.
Competitive Radioligand Binding Assay for A3R Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor through competition with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human adenosine A3 receptor (e.g., CHO-K1 or HEK293-T cells).
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: A known A3R agonist or antagonist, such as [125I]AB-MECA.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3R agonist (e.g., 10 µM NECA).
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in the binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Quantitative Data:
| Parameter | Value |
| Ki (human A3R) | 4.03 nM[1] |
| Selectivity | >2500-fold selective over A1 and A2A receptors |
Inhibition of Adenosine-Induced ERK1/2 Phosphorylation
This protocol details a cell-based assay to measure the antagonistic effect of this compound on adenosine-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Workflow:
Caption: Workflow for an ERK1/2 phosphorylation assay.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as isolated porcine coronary artery smooth muscle cells, that endogenously expresses the adenosine A3 receptor.
-
Cell Plating: Seed the cells in a multi-well plate and grow to a confluent monolayer.
-
Treatment:
-
Pre-incubate the cells with this compound (e.g., 100 nM) for a defined period (e.g., 30 minutes).
-
Stimulate the cells with an A3R agonist (e.g., adenosine) for a short duration (e.g., 5-15 minutes). Include appropriate controls (vehicle, agonist alone, this compound alone).
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the normalized p-ERK1/2 levels between different treatment groups to determine the inhibitory effect of this compound.
-
Expected Outcome: this compound is expected to decrease the adenosine-induced increase in ERK1/2 phosphorylation.
In Vitro Model of Ischemia in Rat Hippocampal Slices
This protocol describes the use of this compound in an in vitro model of ischemia using organotypic rat hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD).
Protocol:
-
Organotypic Hippocampal Slice Culture:
-
Prepare hippocampal slices from young rats (e.g., P7-P10) and culture them on membrane inserts.
-
Maintain the cultures for a period to allow for stabilization (e.g., 7-14 days).
-
-
Oxygen-Glucose Deprivation (OGD):
-
To induce ischemia-like conditions, replace the normal culture medium with a glucose-free medium.
-
Transfer the slice cultures to an anaerobic chamber with a controlled gas mixture (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).
-
-
This compound Treatment:
-
This compound (e.g., 100 nM) can be applied before, during, or after the OGD period, depending on the experimental question.
-
-
Reperfusion and Assessment of Neuronal Damage:
-
After OGD, return the slices to a normoxic environment with regular, glucose-containing medium.
-
Assess neuronal damage at various time points after OGD (e.g., 24, 48, 72 hours).
-
Neuronal damage can be quantified by measuring the uptake of a fluorescent dye that enters dead cells, such as propidium (B1200493) iodide (PI).
-
-
Data Analysis:
-
Capture fluorescent images of the PI staining in the different regions of the hippocampus (e.g., CA1, CA3, DG).
-
Quantify the fluorescence intensity to determine the extent of cell death.
-
Compare the level of neuronal damage in slices treated with this compound to control slices (OGD without this compound).
-
Expected Outcome: As an A3R antagonist, this compound may modulate the extent of neuronal damage induced by OGD, providing insights into the role of A3R in ischemic brain injury.
Adenosine A3 Receptor Signaling Pathway
This compound acts by blocking the adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3R can couple to different G proteins, primarily Gi and Gq, leading to the modulation of various downstream signaling cascades.
Caption: Adenosine A3 Receptor Signaling Pathways.
Pathway Description:
-
Gi-Coupled Pathway: Upon activation by adenosine, the A3R activates the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
Gq-Coupled Pathway: The A3R can also couple to Gq, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Downstream Effects: These signaling cascades can influence a variety of cellular processes, including the activation of the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
By blocking the binding of adenosine to the A3R, this compound prevents the initiation of these downstream signaling events, making it a powerful tool to study the roles of this receptor in health and disease.
References
Troubleshooting & Optimization
VUF-5574 not working in mouse or rat models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VUF-5574. The information is tailored for researchers, scientists, and drug development professionals encountering challenges with this compound, particularly in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1] Initial confusion in literature may arise from investigations into the crosstalk between the adenosine and histamine (B1213489) systems, particularly the histamine H4 receptor (H4R), in inflammatory and immune responses. However, this compound's primary and well-characterized activity is as a human A3AR antagonist.
Q2: We are not observing the expected effect of this compound in our mouse or rat models. Is the compound faulty?
A2: It is highly probable that the compound is not faulty, but rather its lack of efficacy is due to significant species selectivity. This compound is a potent antagonist of the human A3 adenosine receptor but is largely inactive at the rodent (rat and mouse) A3AR.[1] This pronounced species difference is the most common reason for experimental failure in preclinical rodent studies.
Q3: What is the difference in binding affinity of this compound between human and rodent A3 adenosine receptors?
A3: this compound exhibits a high affinity for the human A3AR, with a reported Ki value in the low nanomolar range. In contrast, its affinity for rodent A3ARs is significantly lower, with Ki values greater than 10 µM.[1] This substantial difference in binding affinity underscores its ineffectiveness in wild-type mouse and rat models.
Troubleshooting Guide
Issue: this compound shows no activity in our in vivo mouse/rat study.
Root Cause: The primary reason for the lack of this compound activity in rodent models is its high selectivity for the human A3 adenosine receptor over its rodent orthologs.
Troubleshooting Steps:
-
Confirm the Target and Species: Verify that your experimental hypothesis is based on the antagonism of the A3 adenosine receptor. Acknowledge the species selectivity of this compound as a critical experimental parameter.
-
Select an Appropriate Model:
-
In Vitro Studies: Utilize human cell lines that endogenously express the A3AR or recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human A3AR.[1][2]
-
In Vivo Studies: For in vivo efficacy studies, it is essential to use a model that expresses the human A3AR. The recommended approach is to use humanized mice . These are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a human immune system, or mice genetically engineered to express the human A3AR.[3][4][5]
-
-
Review Experimental Protocol: Ensure that the formulation, dosage, and route of administration are appropriate for the chosen model. For a new model, a dose-response study is recommended.
Issue: We are unsure if our this compound is active and wish to perform a validation experiment.
Recommended Validation Assay: A functional validation of this compound can be performed using a cAMP (cyclic adenosine monophosphate) accumulation assay in cells expressing the human A3AR.[1]
Principle: The A3AR is a Gi-coupled receptor. Its activation by an agonist (e.g., NECA or Cl-IB-MECA) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound will block this effect, restoring cAMP levels.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound at Adenosine A3 Receptors Across Species
| Species | Receptor | Ki Value | Reference |
| Human | Adenosine A3 | 4.03 nM | [1] |
| Rat | Adenosine A3 | > 10 µM | [1] |
| Mouse | Adenosine A3 | > 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Functional Validation of this compound using a cAMP Assay
This protocol outlines a method to confirm the antagonist activity of this compound at the human A3 adenosine receptor.
1. Cell Culture:
- Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.
- Culture cells in the appropriate medium supplemented with antibiotics for selection.
2. Assay Procedure:
- Seed the cells into a 96-well plate and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 20-30 minutes.
- Add a known A3AR agonist (e.g., Cl-IB-MECA at its EC80 concentration) along with a direct adenylyl cyclase activator like forskolin.
- Incubate for an additional 15-30 minutes.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
- The antagonist activity of this compound will be observed as a concentration-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
- Calculate the IC50 value for this compound.
Protocol 2: General Guideline for In Vivo Administration of this compound in Humanized Mice
This protocol provides a general framework. Specific parameters should be optimized for your experimental design.
1. Animal Model:
- Use humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) to ensure the presence of the human A3AR.[3][4][5]
2. This compound Formulation:
- The solubility of this compound should be determined to prepare a suitable vehicle for administration (e.g., saline with a small percentage of DMSO and Tween 80).
3. Route of Administration:
- Common routes for systemic administration in mice include intraperitoneal (IP) or oral (PO) gavage. The choice depends on the desired pharmacokinetic profile.
4. Dosing:
- A pilot dose-response study is crucial to determine the optimal effective dose in the humanized mouse model. Dosing may range from 1 to 50 mg/kg, but this needs empirical determination.
5. Experimental Procedure (Example for an inflammation model):
- Acclimatize the humanized mice.
- Induce the disease model (e.g., inflammation).
- Administer this compound or vehicle to the respective groups at the predetermined dose and schedule.
- Monitor the animals for clinical signs and relevant endpoints.
- At the end of the study, collect tissues for analysis (e.g., histology, cytokine levels, flow cytometry of human immune cells).
Visualizations
Signaling Pathways
Below are diagrams illustrating the canonical signaling pathways for the human adenosine A3 receptor and the human histamine H4 receptor.
Caption: Adenosine A3 Receptor Signaling Pathway.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effector coupling of stably transfected human A3 adenosine receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to construct humanized mice with adult CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to construct humanized mice with adult CD34+ hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling Human Antitumor Responses In Vivo Using Umbilical Cord Blood-Engrafted Mice [frontiersin.org]
VUF-5574 species specificity and inactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving VUF-5574.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent, selective, and competitive antagonist of the human adenosine (B11128) A3 receptor (A3AR) .[1] Some commercial suppliers have erroneously listed it as a histamine (B1213489) H4 receptor agonist; however, the primary literature overwhelmingly supports its role as an A3AR antagonist.
Q2: We are observing no effect of this compound in our animal model. Is the compound inactive?
A2: A lack of activity in rodent models is the most common issue reported for this compound. This is not due to compound inactivity but rather to its pronounced species specificity . This compound is a potent antagonist of the human A3AR but is largely inactive at the rat and mouse A3 receptors. This makes it an excellent tool for studying the human A3AR but limits its utility in preclinical studies involving wild-type rodents.
Q3: What is the binding affinity of this compound for the human A3 adenosine receptor?
A3: this compound exhibits a high affinity for the recombinant human A3 adenosine receptor, with a reported Ki of approximately 4 nM .[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO but insoluble in water. For in vitro experiments, prepare a stock solution in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No antagonist activity observed in a cell-based assay.
Possible Cause 1: Incorrect Species of Receptor
-
Troubleshooting: Confirm that your cell line is expressing the human A3 adenosine receptor. This compound shows significantly lower affinity for rodent A3 receptors.
-
Solution: Use a cell line stably or transiently transfected with the human A3AR.
Possible Cause 2: Compound Solubility Issues
-
Troubleshooting: this compound may precipitate in aqueous assay buffers.
-
Solution: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not exceed a level that affects cell viability (typically <0.5%). Prepare fresh dilutions from your DMSO stock for each experiment.
Possible Cause 3: Suboptimal Agonist Concentration
-
Troubleshooting: In a competitive antagonist assay, the concentration of the agonist used to stimulate the receptor is critical.
-
Solution: Use an agonist concentration that elicits a submaximal response (e.g., EC80). This allows for a sufficient window to observe competitive inhibition by this compound.
Possible Cause 4: Inappropriate Assay Readout
-
Troubleshooting: The A3AR can signal through multiple pathways. Your chosen assay may not be sensitive to the effects of this compound in your specific cell system.
-
Solution: The primary signaling pathway for A3AR is through Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. A forskolin-stimulated cAMP accumulation assay is a robust method to measure the antagonist activity of this compound. Alternatively, assays measuring intracellular calcium mobilization can be used, as the A3AR can also couple to Gq proteins.
Problem 2: High background or inconsistent results in a cAMP assay.
Possible Cause 1: Cell Health and Density
-
Troubleshooting: Unhealthy or inconsistently plated cells can lead to variable results.
-
Solution: Ensure cells are healthy and plated at a consistent density. Allow cells to adhere and recover overnight before the assay.
Possible Cause 2: Phosphodiesterase (PDE) Activity
-
Troubleshooting: Endogenous PDEs degrade cAMP, which can mask the effects of A3AR modulation.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the signal-to-noise ratio.[4]
Possible Cause 3: Inadequate Assay Controls
-
Troubleshooting: Lack of proper controls makes it difficult to interpret the results.
-
Solution: Include the following controls in your experiment:
-
Basal control (no agonist or antagonist)
-
Agonist-only control (to determine maximal response)
-
Forskolin-only control (to determine maximal cAMP production)
-
Vehicle control (to account for solvent effects)
-
Data Presentation
Table 1: Species Specificity of this compound at the A3 Adenosine Receptor
| Species | Receptor | Binding Affinity (Ki) |
| Human | A3AR | ~4 nM |
| Rat | A3AR | >10 µM |
| Mouse | A3AR | >10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
-
Protocol 2: Functional Antagonist Assay - cAMP Accumulation
This protocol is designed to determine the IC50 of this compound by measuring its ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Materials:
-
Cells expressing the human A3AR (e.g., CHO-hA3AR or HEK-hA3AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PDE inhibitor (e.g., IBMX)
-
A3AR agonist (e.g., IB-MECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White 96- or 384-well plates
-
-
Procedure:
-
Cell Plating: Seed the cells into the wells of a white microplate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of the PDE inhibitor.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.[5]
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control). Incubate for an additional 15-30 minutes at 37°C.[5]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
-
Data Analysis:
-
Normalize the data, setting the forskolin-only response as 100% and the agonist-inhibited response as 0%.
-
Plot the percentage of cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathways.
Caption: Workflow for a functional cAMP antagonist assay.
References
troubleshooting VUF-5574 insolubility in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for VUF-5574, a selective adenosine (B11128) A3 receptor antagonist. The following information is intended to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound is practically insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] Several suppliers indicate a solubility of approximately 1.5 mg/mL to 4 mM in DMSO.[1][2] For in vivo studies, a formulation of 10% DMSO in corn oil has been used to achieve a solubility of at least 2.5 mg/mL.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Use a Pre-warmed Buffer: Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Employ Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.
-
Incorporate a Surfactant: For in vitro biochemical assays (not cell-based), adding a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to your assay buffer can help maintain the solubility of hydrophobic compounds.
-
Consider Co-solvents: In some cases, the addition of other water-miscible organic solvents, like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to the aqueous buffer can improve the solubility of poorly soluble drugs. However, the compatibility of these co-solvents with your specific assay must be validated.
Q3: What is the optimal pH for my aqueous buffer to improve this compound solubility?
A3: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound has a predicted basic pKa of approximately 11.69 and an acidic pKa of around 2.87. To maintain the compound in its more soluble ionized form, it is advisable to use a buffer with a pH below the acidic pKa or above the basic pKa. However, for most biological assays, a physiological pH of around 7.4 is required. At this pH, this compound will be predominantly in its neutral, less soluble form. Therefore, while pH adjustment is a powerful tool for solubilization, it may not be feasible for many cell-based or physiological assays with this compound. If your experiment can tolerate a broader pH range, testing buffers with slightly acidic or basic pH values may be beneficial.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in a suitable solvent system. Gentle warming (e.g., to 37°C) in combination with vortexing and sonication can help overcome the initial energy barrier for dissolution. However, it is crucial to ensure that the compound is not sensitive to degradation by prolonged sonication or excessive heat.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is essential for troubleshooting formulation and experimental issues.
| Property | Value | Source |
| Molecular Weight | 371.39 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Water Solubility | Insoluble | [1] |
| DMSO Solubility | ~1.5 mg/mL (4 mM) | [1][2] |
| Predicted logP | 3.95 | Predicted using Chemicalize |
| Predicted Acidic pKa | 2.87 | Predicted using Chemicalize |
| Predicted Basic pKa | 11.69 | Predicted using Chemicalize |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.71 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For 3.71 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath or warm it gently to 37°C to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilutions: To minimize precipitation, perform serial dilutions of the stock solution in the pre-warmed cell culture medium.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution (1:50 dilution). Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of medium.
-
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental wells.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Visual Troubleshooting Guides
The following diagrams provide a visual guide to troubleshooting common issues with this compound insolubility and a typical experimental workflow.
Caption: Troubleshooting flowchart for this compound precipitation in aqueous solutions.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Signaling Pathway
This compound is an antagonist of the adenosine A3 receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for the A3 receptor involves coupling to Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of the adenosine A3 receptor and the antagonistic action of this compound.
References
VUF-5574 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human adenosine A3 receptor (A3AR), for which it exhibits high-affinity binding.
Q2: What is the known selectivity profile of this compound within the adenosine receptor family?
A2: this compound is highly selective for the human A3AR. In functional assays, a concentration of 1 µM this compound was shown to be ineffective at blocking the A1, A2A, and A2B adenosine receptor subtypes, demonstrating its specificity for the A3AR.[1]
Q3: Is this compound active against rodent A3ARs?
A3: No, this compound displays significant species selectivity and is largely inactive at rodent (rat and mouse) A3ARs, with Ki values reported to be greater than 10 µM.[1] This is a critical consideration for in vivo study design.
Q4: There is a conflicting report suggesting this compound is a histamine (B1213489) H4 receptor agonist. Is this accurate?
A4: The consensus in the scientific literature and from major suppliers identifies this compound as a selective adenosine A3 receptor antagonist. The report of it being a histamine H4 receptor agonist appears to be an isolated and likely erroneous entry in a single database. Extensive pharmacological characterization has not supported this claim.
Q5: Has a comprehensive off-target screening profile (e.g., CEREP panel, kinome scan) for this compound been publicly reported?
A5: To date, a comprehensive public report of this compound's activity against a broad panel of off-target receptors, ion channels, and kinases is not available. Researchers should consider conducting their own broad panel screening to fully characterize its selectivity profile for their specific research context.
Data Presentation
Table 1: Selectivity Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Activity | Concentration | Assay Type | Reference |
| Adenosine A1 | Ineffective | 1 µM | Functional Assay | [1] |
| Adenosine A2A | Ineffective | 1 µM | Functional Assay | [1] |
| Adenosine A2B | Ineffective | 1 µM | Functional Assay | [1] |
Table 2: Species Selectivity of this compound at the A3 Adenosine Receptor
| Species | Receptor | Binding Affinity (Ki) | Reference |
| Human | A3AR | 4.03 nM | [1] |
| Rat | A3AR | > 10 µM | [1] |
| Mouse | A3AR | > 10 µM | [1] |
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB) in an A3AR Binding Assay with this compound
-
Question: I am performing a radioligand binding assay to determine the affinity of this compound for the A3AR, but I am observing high non-specific binding. What could be the cause and how can I troubleshoot this?
-
Answer: High non-specific binding can obscure your specific binding signal. Here are some potential causes and solutions:
-
Suboptimal Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as Bovine Serum Albumin (BSA), to minimize binding to the filter plates and tubes.
-
Inadequate Washing: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Excessive Receptor Concentration: Titrate the concentration of your membrane preparation to use the lowest amount that still provides a robust specific binding signal.
-
Radioligand Issues: If using a radiolabeled version of this compound or a competing ligand, ensure its purity and consider its hydrophobic properties, as highly lipophilic compounds can exhibit higher NSB.
-
Issue: No or Low Specific Binding
-
Question: I am not observing any significant specific binding of my radioligand in the presence of this compound. What should I check?
-
Answer: A lack of specific binding can be due to several factors:
-
Receptor Integrity: Confirm the presence and integrity of the A3AR in your cell membrane preparation using a method like Western blotting. Ensure proper storage and handling to prevent degradation.
-
Incorrect Assay Conditions: Verify the pH, ionic strength, and composition of your binding buffer. Ensure the incubation time is sufficient to reach equilibrium.
-
Radioligand Inactivity: Check the age and storage conditions of your radioligand to ensure it has not degraded.
-
Functional Assays (e.g., cAMP Assays)
Issue: this compound Does Not Inhibit Agonist-Induced cAMP Reduction
-
Question: I am using a functional assay to measure the antagonism of this compound at the A3AR by observing the inhibition of an agonist-induced decrease in cAMP levels. However, I am not seeing any effect. Why might this be?
-
Answer: Consider the following:
-
Species Mismatch: As this compound is inactive at rodent A3ARs, ensure your assay is using cells expressing the human A3AR.[1]
-
Cell Health and Receptor Expression: Verify the viability of your cells and the expression level of the A3AR. Low receptor expression can lead to a weak signal window.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the A3AR agonist (e.g., at or near its EC80) to elicit a robust and reproducible response that can be antagonized.
-
Compound Solubility: Confirm that this compound is fully dissolved in your assay buffer at the tested concentrations.
-
Experimental Protocols
Radioligand Binding Assay for A3AR
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the human A3AR.
-
Materials:
-
Cell membranes from a cell line stably expressing the human A3AR.
-
Radioligand: e.g., [¹²⁵I]AB-MECA (a high-affinity A3AR agonist).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known A3AR antagonist (e.g., MRS1220).
-
GF/B filter plates pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the diluted this compound or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Kinase Inhibition Assay (General Protocol for Off-Target Screening)
While no specific kinase inhibition by this compound has been reported, this general protocol can be used to screen for such off-target effects.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
This compound.
-
Kinase reaction buffer (typically contains a buffer like HEPES, MgCl₂, DTT, and a detergent).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Phosphocellulose filter paper or other separation method.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube or plate, combine the kinase reaction buffer, the kinase, its substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the phosphorylated substrate.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value if significant inhibition is observed.
-
Visualizations
Caption: this compound antagonism of the A3 adenosine receptor signaling pathway.
Caption: A general experimental workflow for investigating this compound off-target effects.
References
Technical Support Center: Optimizing VUF-5574 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, competitive antagonist for the human adenosine A3 receptor (A3AR).[1][2] Its mechanism of action is to block the binding of the endogenous agonist, adenosine, and other agonists to the A3AR, thereby inhibiting downstream signaling pathways. The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the binding affinity of this compound for the human adenosine A3 receptor?
A2: this compound exhibits a high binding affinity for the recombinant human adenosine A3 receptor, with a reported Ki value of approximately 4.03 nM.[3][4]
Q3: How selective is this compound for the human A3AR over other adenosine receptor subtypes?
A3: this compound displays high selectivity for the human A3AR, with over 2500-fold selectivity over the A1 and A2A adenosine receptors.[1] At a concentration of 1 µM, this compound was found to be ineffective at blocking the A1, A2A, and A2B adenosine receptors.
Q4: Can this compound be used in experiments with rodent cells or tissues?
A4: this compound is largely inactive at rodent A3ARs, with reported Ki values greater than 10 µM for both rat and mouse receptors. This species selectivity makes it a valuable tool for specifically studying the human A3AR in translational research models but limits its utility in preclinical studies involving wild-type rats or mice.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months.[5] Stock solutions in DMSO should also be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: No or low antagonist activity observed in a functional assay.
-
Possible Cause 1: Incorrect concentration range.
-
Solution: Ensure that the concentration range of this compound used is appropriate for the specific assay and cell type. For functional assays like cAMP accumulation, concentrations up to 10 µM may be required to see full antagonism. It is recommended to perform a concentration-response curve to determine the optimal range.
-
-
Possible Cause 2: Inactive compound.
-
Solution: Verify the integrity of the this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from solid compound if necessary.
-
-
Possible Cause 3: Low receptor expression.
-
Solution: Confirm the expression of the human adenosine A3 receptor in your cell line using a validated method such as radioligand binding or western blotting.
-
-
Possible Cause 4: Agonist concentration is too high.
-
Solution: In antagonist mode experiments, the concentration of the agonist used should ideally be around its EC80 value. If the agonist concentration is too high, it may be difficult to see the inhibitory effect of the antagonist. Perform an agonist concentration-response curve first to determine its EC50 and EC80 values.
-
Issue 2: High background signal in a cAMP assay.
-
Possible Cause 1: High basal receptor activity.
-
Solution: Some cell lines may exhibit constitutive (basal) A3AR activity. Consider using an inverse agonist to reduce the basal signal or choose a cell line with lower endogenous receptor expression.
-
-
Possible Cause 2: Sub-optimal cell density.
-
Solution: Titrate the cell number per well to find the optimal density that gives a good signal-to-background ratio.
-
-
Possible Cause 3: Reagent or cell contamination.
-
Solution: Ensure all reagents and cell cultures are free from contamination.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, to ensure reproducible results.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and compound addition.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for critical samples or fill them with a buffer or media.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/System |
| Ki (human A3AR) | 4.03 nM | Radioligand Binding | Recombinant human A3AR |
| Selectivity | >2500-fold over A1/A2A | Radioligand Binding | Human A1, A2A, A3 receptors |
| Effective Concentration (cAMP assay) | 10 µM | cAMP Accumulation | CHO cells expressing human A3AR |
| Effective Concentration (ERK1/2 Phos.) | 100 nM | Western Blot | Porcine coronary artery smooth muscle cells |
| Activity at rodent A3AR | Ki > 10 µM | Radioligand Binding | Rat and mouse A3AR |
| Solubility | Soluble in DMSO | - | - |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of this compound for the human A3AR.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (a selective A3AR agonist radioligand).
-
Non-specific binding control: 1 µM IB-MECA (a potent A3AR agonist).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.
-
96-well plates.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes + [¹²⁵I]I-AB-MECA + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + [¹²⁵I]I-AB-MECA + 1 µM IB-MECA.
-
This compound: Cell membranes + [¹²⁵I]I-AB-MECA + this compound dilution.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) presoaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human A3AR.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution in DMSO.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
Procedure:
-
Seed the cells in the appropriate multi-well plates and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80) along with forskolin to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine its IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing the human A3AR (e.g., HEK293, CHO, or a relevant primary cell line).
-
A3AR agonist.
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot equipment.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with the A3AR agonist for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities and plot the ratio of phospho-ERK1/2 to total-ERK1/2 against the log concentration of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine if this compound has any cytotoxic effects at the concentrations used in the experiments.
Materials:
-
The cell line of interest.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of the Adenosine A3 Receptor and the inhibitory action of this compound.
Caption: General experimental workflow for determining the antagonist activity of this compound.
Caption: A logical troubleshooting guide for issues with this compound antagonist activity.
References
VUF-5574 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues that may be encountered when working with VUF-5574 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] Some suppliers do not recommend long-term storage of the solution at all and advise using it promptly after preparation.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][4] It has a high solubility in DMSO, with concentrations up to 100 mg/mL being reported.[1] However, it is important to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1] Sonication may be required to fully dissolve the compound.[1] this compound is considered insoluble in water.[4][5]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of this compound from solution can occur, especially upon cooling or if the solvent has absorbed moisture. If you observe precipitation, you can try the following:
-
Gentle Warming: Warm the solution gently in a water bath to aid redissolution. Be cautious not to overheat, as this could accelerate degradation.
-
Sonication: Place the solution in an ultrasonic bath to help break up the precipitate and facilitate dissolution.[1]
-
Fresh Solvent: If the issue persists, it may be due to hygroscopic DMSO.[1] Consider preparing a fresh stock solution using a new, unopened bottle of anhydrous DMSO.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of your this compound solution. This involves comparing the concentration of this compound in your stored samples over time to a freshly prepared standard. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, the Material Safety Data Sheet (MSDS) advises avoiding strong oxidizing/reducing agents and strong acids/alkalis, suggesting that this compound may be susceptible to degradation under these conditions.[6] Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress can help identify potential degradation products.
Summary of this compound Stability in Solution
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Reference(s) |
| -80°C | DMSO | 6 months | [1][2] |
| -20°C | DMSO | 1 month | [1][2] |
| Room Temperature | Not Recommended | Use immediately | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.
1. Materials and Reagents:
-
This compound solid powder
-
High-purity solvent (e.g., anhydrous DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the bulk solution.
3. Stability Study Design:
-
Store the aliquoted vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect one set of samples from light at each temperature to assess photostability.
-
Establish a testing schedule (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months).
4. HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Prepare a fresh calibration curve using a newly prepared this compound standard solution.
-
Analyze the stored samples and the calibration standards by HPLC. An example of HPLC conditions is provided below, but optimization may be necessary.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B, ramp up to a higher percentage to elute this compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Calculate the concentration of this compound in each stored sample using the calibration curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor solubility or precipitation of this compound | - Use of hygroscopic solvent (e.g., old DMSO).- Solution is supersaturated.- Storage at a lower temperature than the solvent's freezing point. | - Use fresh, anhydrous DMSO.- Gently warm and sonicate the solution.- Prepare a more dilute solution.- Ensure the storage temperature is appropriate for the solvent. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in solution.- Inaccurate initial concentration due to incomplete dissolution.- Adsorption of the compound to plasticware. | - Perform a stability analysis using HPLC to confirm the concentration.- Ensure complete dissolution of the solid before making further dilutions.- Use low-adsorption microplates or glassware. |
| Appearance of extra peaks in HPLC chromatogram | - Degradation of this compound.- Contamination of the solvent or sample. | - Conduct forced degradation studies to identify potential degradation products.- Ensure the purity of the solvent and proper handling of the sample. |
| Variability in experimental results | - Repeated freeze-thaw cycles of the stock solution.- Inconsistent pipetting or dilution.- Instability of the compound in the assay medium. | - Aliquot the stock solution into single-use volumes.- Calibrate pipettes and ensure accurate dilutions.- Assess the stability of this compound in the final assay buffer. |
Visualizations
References
- 1. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. enamine.net [enamine.net]
potential degradation of VUF-5574 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of VUF-5574 in experimental settings. This resource is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store this compound as a solid at -20°C for long-term storage and at 2-8°C for short-term use. Keep the container tightly closed in a dry and well-ventilated place.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is reported to be soluble in DMSO. One protocol for in vivo studies suggests a vehicle of 10% DMSO in corn oil.[1] However, some sources indicate it is insoluble in DMSO, suggesting that solubility might be limited and require specific conditions to achieve. It is important to start with a small amount to test solubility in your chosen solvent. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q3: What are the potential degradation pathways for this compound?
A3: this compound contains several functional groups that could be susceptible to degradation under certain conditions. The primary potential degradation pathways are:
-
Hydrolysis: The urea (B33335) functional group in this compound could undergo hydrolysis, especially under strong acidic or basic conditions, or in the presence of certain enzymes (ureases). While uncatalyzed urea hydrolysis is very slow, experimental conditions can influence this rate.
-
Metabolism: If used in in vitro or in vivo systems containing metabolic enzymes (e.g., liver microsomes, hepatocytes), this compound may be subject to metabolism, primarily by cytochrome P450 (CYP) enzymes. This can involve oxidation, demethylation of the methoxy (B1213986) group, or other biotransformations.
-
Photodegradation: Although specific data for this compound is unavailable, compounds with aromatic and heterocyclic rings can be susceptible to photodegradation upon exposure to light, especially UV radiation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, follow these best practices:
-
Storage: Strictly adhere to the recommended storage conditions for both solid compound and stock solutions.
-
Solution Preparation: Prepare fresh working solutions from frozen stock aliquots for each experiment. Avoid long-term storage of diluted solutions.
-
pH Control: Maintain a neutral pH for your experimental solutions unless the protocol specifically requires acidic or basic conditions.
-
Light Protection: Protect solutions containing this compound from direct light, especially from UV sources. Use amber vials or cover tubes with aluminum foil.
-
Temperature Control: Keep solutions on ice when not in immediate use and avoid prolonged exposure to high temperatures.
-
Aseptic Technique: When working with cell cultures, use proper aseptic techniques to prevent microbial contamination, which could lead to enzymatic degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This could be due to the degradation of the compound, leading to a lower effective concentration.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions of solid this compound and stock solutions. | Discard improperly stored compound/solutions and use a fresh, properly stored batch. |
| Repeated Freeze-Thaw Cycles | Check if the stock solution has been frozen and thawed multiple times. | Prepare new single-use aliquots of the stock solution. |
| Degradation in Working Solution | The compound may be unstable in the experimental buffer or medium over the duration of the experiment. | Prepare fresh working solutions immediately before use. If the experiment is long, consider replenishing the compound at set intervals. |
| Hydrolysis | The pH of the experimental medium may be too acidic or basic. | Measure and adjust the pH of your experimental solutions to a neutral range if possible. |
| Photodegradation | The experimental setup exposes the compound to excessive light. | Protect the solutions from light by using amber vials or covering them with foil. |
Issue 2: Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).
This could indicate the presence of degradation products.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Solvent-Induced Degradation | The solvent used for analysis or the experiment itself may be causing degradation. | Run a stability check of this compound in the solvent over time. Consider using an alternative solvent if degradation is observed. |
| Metabolism in Biological Matrix | If using a biological matrix (e.g., plasma, cell lysate), the compound may have been metabolized. | Analyze a control sample of this compound in the same matrix at time zero. Compare with later time points to identify metabolic products. |
| Contamination | The sample may be contaminated with other compounds. | Analyze a fresh, authenticated standard of this compound to confirm its retention time and purity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Prepare a working solution of this compound in your experimental buffer at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound.
-
Plot the concentration of this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: Troubleshooting Functional Assays for GPR55 Agonists
Important Note on VUF-5574: Initial searches for this compound in the context of GPR55 activation have revealed that this compound is not recognized as a GPR55 ligand. Instead, scientific literature consistently characterizes this compound as a potent and selective antagonist of the adenosine (B11128) A3 receptor.[1][2][3] One source also identifies it as a histamine (B1213489) H4 receptor agonist.[4] Given this information, a troubleshooting guide for this compound specifically in GPR55 functional assays would be inappropriate.
Therefore, this technical support center will focus on a well-established endogenous agonist for GPR55, L-α-lysophosphatidylinositol (LPI), and other commonly used synthetic agonists, which are known to sometimes produce complex or unexpected results in various functional assays. The principles and troubleshooting steps outlined here are broadly applicable to the study of other potential GPR55 agonists.
Frequently Asked Questions (FAQs)
Q1: Why do I see different potency and efficacy for my GPR55 agonist in different functional assays?
This is a common observation for GPR55 ligands and is likely due to "ligand-biased signaling" or "functional selectivity".[5] GPR55 is known to couple to multiple downstream signaling pathways, including Gαq, Gα12/13, RhoA, and β-arrestin.[6][7] An agonist may preferentially activate one pathway over another. For instance, a compound might be a potent agonist in a calcium mobilization assay (Gαq-mediated) but show weaker activity in a β-arrestin recruitment assay.[7] The choice of assay, therefore, significantly influences the pharmacological profile of the compound.
Q2: My GPR55 agonist is not showing any activity in a GTPγS binding assay. What could be the reason?
Several factors could contribute to a lack of signal in a GTPγS binding assay:
-
G-protein coupling preference: The GTPγS binding assay is most robust for GPCRs that couple to Gαi/o proteins.[8] While GPR55 can couple to Gαq and Gα12/13, the signal window in a GTPγS assay for these G-proteins can be narrow and difficult to detect.[9]
-
GDP concentration: The concentration of GDP is a critical parameter. For some G-protein subtypes, high concentrations of GDP can inhibit agonist-stimulated GTPγS binding.[9] Optimization of GDP concentration is crucial for each experimental system.[8]
-
Receptor and G-protein density: The relative expression levels of the receptor and the specific G-protein in your cell system can impact the strength of the signal.[9]
Q3: I am observing a high basal signal in my calcium mobilization assay, even without adding an agonist. What should I do?
High basal calcium levels can be caused by:
-
Cell health: Unhealthy or dying cells can have compromised membrane integrity, leading to calcium leakage. Ensure your cells are healthy and in the logarithmic growth phase.
-
Serum in the media: Components in fetal bovine serum (FBS) can sometimes activate GPCRs. Serum starvation of cells for a few hours before the assay can help reduce basal signaling.
-
Assay buffer components: Ensure your assay buffer is free of any components that might independently trigger calcium release.
Troubleshooting Guides
Calcium Mobilization Assays
Calcium mobilization is a common readout for GPR55 activation, typically mediated through Gαq and phospholipase C.
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Culture and Transfection:
-
Cell Plating:
-
Seed transfected cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[10]
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the GPR55 agonist at various concentrations and continue to monitor the fluorescence signal over time.[12]
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No signal or weak signal | Low receptor expression or inefficient G-protein coupling. | Co-transfect with a promiscuous G-protein like Gα16 or a chimeric G-protein (Gαqi5) to enhance coupling to the calcium pathway.[10][11] |
| Cell type is not appropriate. | Use a cell line known to be suitable for GPCR signaling assays, such as HEK293T or CHO cells. | |
| Agonist is not active in this pathway. | Consider testing the agonist in an alternative assay (e.g., β-arrestin recruitment) to investigate biased signaling. | |
| High background fluorescence | Incomplete hydrolysis of AM ester dye. | Increase the incubation time after dye loading to allow for complete de-esterification. |
| Autofluorescence of the compound. | Run a control with the compound in the absence of cells to check for intrinsic fluorescence. | |
| Variable results between wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay, as temperature can affect enzyme kinetics and cell health.[13] |
GPR55 Signaling Pathway (Calcium Mobilization)
Caption: GPR55-mediated calcium mobilization pathway.
GTPγS Binding Assays
This assay measures the direct activation of G-proteins by the receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing GPR55.
-
-
Assay Buffer:
-
Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The optimal GDP concentration needs to be determined empirically.[8]
-
-
Reaction:
-
In a 96-well plate, incubate the cell membranes with the GPR55 agonist at various concentrations in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for 30-60 minutes at 30°C.[14]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low signal-to-noise ratio | Suboptimal GDP concentration. | Titrate GDP concentration (typically 1-100 µM) to find the optimal window for agonist stimulation.[8] |
| Assay is not sensitive enough for the G-protein being studied. | This assay is most sensitive for Gαi/o. For Gαq/12/13, the signal may be weak. Consider using specific antibodies to capture activated G-protein subunits to enhance the signal.[9] | |
| High non-specific binding | Inefficient washing. | Optimize the washing steps to ensure complete removal of unbound radioligand. |
| Filter type is not optimal. | Test different types of glass fiber filters. |
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assays
These assays measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
Experimental Protocol: PathHunter® β-Arrestin Assay (Example)
-
Cell Line:
-
Use a commercially available cell line engineered to express GPR55 fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[15]
-
-
Cell Plating:
-
Plate the cells in white, solid-bottom assay plates and incubate overnight.
-
-
Compound Addition:
-
Add the GPR55 agonist at various concentrations and incubate for 60-90 minutes at 37°C.[15]
-
-
Signal Detection:
-
Add the detection reagents and incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No or weak signal | The agonist is biased against β-arrestin recruitment. | This is a valid result indicating ligand bias. Compare with results from other assays (e.g., calcium mobilization) to build a complete pharmacological profile. |
| Incubation time is not optimal. | Perform a time-course experiment to determine the optimal incubation time for your specific agonist and receptor. GPCR-β-arrestin interactions can be transient (Class A) or stable (Class B).[15] | |
| High background | Cell density is too high. | Optimize the cell seeding density to reduce basal interactions. |
| Reagents were not prepared correctly. | Ensure that the detection reagents are prepared according to the manufacturer's instructions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF 5574 [shop.labclinics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Functional selectivity and biased receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: VUF-5574 in Rodent Studies
Welcome to the technical support center for researchers utilizing the A3 adenosine (B11128) receptor (A3AR) antagonist, VUF-5574. This resource provides essential information, troubleshooting guides, and detailed protocols to navigate the complexities of using this compound in preclinical rodent models. Our goal is to help you design robust experiments and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective competitive antagonist of the human adenosine A3 receptor (A3AR).[1] It displays high affinity for the human A3AR, with a Ki value of approximately 4 nM.[1]
Q2: Can I use this compound in my mouse or rat experiments to block the A3 adenosine receptor?
A2: It is strongly advised not to use this compound for studying A3AR antagonism in wild-type mice and rats. This compound exhibits significant species selectivity and is largely inactive at rodent A3ARs, with reported Ki values greater than 10 µM for both rat and mouse receptors.[1] This lack of potency makes it an unsuitable tool for these models.
Q3: Why is there conflicting information online describing this compound as a histamine (B1213489) H4 receptor agonist?
A3: Some commercial vendor listings have inaccurately described this compound. The primary and well-characterized activity of this compound in the scientific literature is as a selective antagonist of the human A3 adenosine receptor. Researchers should rely on peer-reviewed pharmacological data for accurate information.
Q4: What are the downstream signaling pathways of the A3 adenosine receptor?
A4: The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[2][3][4][5] Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase (via Gi), which decreases intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC) (via Gq), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] Downstream of these events, the A3AR can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38.[2][3]
Q5: What are the alternatives to this compound for in vivo rodent studies?
A5: There are two main strategies:
-
Use a rodent-active A3AR antagonist: Several antagonists have been shown to be effective in rodents. See the "Quantitative Data Summary" section for a comparison.
-
Use a genetically modified rodent model: A3AR knockout mice can be used as a negative control to study the receptor's function.[6][7][8][9][10] For testing human-specific A3AR antagonists, A3AR functionally humanized mice are available.[11][12][13] These mice express a chimeric human/mouse A3AR that allows for the evaluation of human-specific ligands in a murine context.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound in wild-type mice or rats. | Species Selectivity: this compound has very low affinity for rodent A3ARs.[1] | This is the expected outcome. This compound is not a suitable tool for antagonizing A3AR in these species. Switch to a rodent-active antagonist (e.g., MRS 1523, DPTN) or use an appropriate genetically modified model (A3AR knockout or humanized mice).[1][6][11][12][14][15][16] |
| Precipitation of the compound upon vehicle formulation. | Poor Solubility: The chosen vehicle may not be appropriate for the compound's physicochemical properties. | For intraperitoneal (IP) injections in mice, consider vehicles such as saline with a low percentage of DMSO and a surfactant like Tween-80, or a solution of 0.5% methylcellulose.[17][18][19][20] Always perform a small-scale solubility test before preparing the full batch for injection. |
| Inconsistent results between experimental animals. | Variable Drug Administration: Improper injection technique can lead to incorrect dosing. | Ensure all personnel are properly trained in the chosen administration route (e.g., intraperitoneal, intravenous). For IP injections, be cautious to avoid injection into the intestines or other organs. |
| Unsure if an alternative antagonist is effectively engaging the target in vivo. | Lack of Target Engagement Confirmation: Behavioral or physiological readouts alone may not be sufficient. | Include a positive control (a known A3AR agonist) to demonstrate that the receptor is functional and can be modulated. Consider ex vivo assays on tissues from treated animals to measure downstream signaling changes (e.g., cAMP levels) to confirm target engagement. |
Quantitative Data Summary
Table 1: Comparison of A3 Adenosine Receptor Antagonists
| Compound | Target | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Brain/Plasma Ratio (in rats) | Notes |
| This compound | Human A3AR | 4.0[1] | >10,000[1] | >10,000[1] | Not Reported | Not recommended for wild-type rodent studies due to species selectivity.[1] |
| MRS 1523 | A3AR | 18.9 - 43.9[1][16] | 349[1] | 113 - 216[1][16] | Not Reported | A commonly used rodent-active A3AR antagonist.[15][16] |
| DPTN (MRS7799) | A3AR | 1.65[21] | 9.61[21] | 8.53[21] | ~1[14][22] | A potent, cross-species A3AR antagonist with good brain penetration.[14][21][22] |
| MRE 3008F20 | Human A3AR | 0.82[23][24] | Not Reported | >10,000[24] | Not Reported | Human-selective; not suitable for rodent studies.[24] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing of a Rodent-Active A3AR Antagonist in a Neuropathic Pain Model
This protocol is adapted from a study demonstrating the efficacy of A3AR modulation in a mouse model of chronic constriction injury (CCI).[15] It can be used to validate the activity of a chosen rodent-active A3AR antagonist.
1. Animal Model:
- Species: C57BL/6 mice.
- Induce neuropathic pain via Chronic Constriction Injury (CCI) of the sciatic nerve.
- Allow 7-14 days for the development of mechanical allodynia.
2. Compound Preparation and Administration:
- Vehicle: Prepare a sterile vehicle solution. A common choice for intraperitoneal (IP) injection is 0.9% saline containing 5% DMSO and 1% Tween-80.
- Antagonist Preparation: Dissolve the rodent-active A3AR antagonist (e.g., MRS 1523) in the vehicle to the desired final concentration. For MRS 1523, a dose of 5 µmol/kg has been shown to be effective.[15]
- Administration: Administer the compound or vehicle via intraperitoneal injection.
3. Behavioral Testing:
- Measure mechanical allodynia using von Frey filaments at baseline (before CCI), post-CCI (before treatment), and at various time points after drug administration (e.g., 30, 60, 120 minutes).
- The endpoint is the paw withdrawal threshold in grams. An effective antagonist will increase the paw withdrawal threshold compared to the vehicle-treated group.
4. Control Groups:
- Vehicle Control: Administer the vehicle solution alone.
- Positive Control: Administer a known analgesic for neuropathic pain, such as gabapentin.
- To confirm A3AR specificity, a separate experiment can be run where the antagonist is co-administered with an A3AR agonist to demonstrate blockade of the agonist's effect.[15]
5. Data Analysis:
- Compare the paw withdrawal thresholds between treatment groups at each time point using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Logical workflow for troubleshooting this compound's lack of efficacy in rodents.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Knockout of A3 adenosine receptors reduces mouse intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Behavioral Characterization of Mice Lacking the A3 Adenosine Receptor: Sensitivity to Hypoxic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 receptors regulate heart rate, motor activity and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Generation of adenosine A3 receptor functionally humanized mice for the evaluation of the human antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. | Semantic Scholar [semanticscholar.org]
- 23. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete dissolution of VUF-5574 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete and successful dissolution of VUF-5574 for your research experiments.
Troubleshooting Guide: Common Dissolution Issues and Solutions
Researchers may encounter challenges in achieving complete dissolution of this compound. This guide outlines common problems and provides systematic solutions to address them.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding to aqueous buffer | This compound is poorly soluble in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration in the buffer is as low as possible while maintaining solubility, typically below 0.5%. |
| Compound does not fully dissolve in DMSO | 1. DMSO may have absorbed moisture (hygroscopic).2. Insufficient mechanical energy to break down the solid. | 1. Use fresh, anhydrous, high-purity DMSO.[1][2] It is recommended to use a newly opened bottle.2. Use sonication (ultrasonic bath) to aid dissolution.[1][2] Vortexing alone may not be sufficient. |
| Inconsistent results between experiments | 1. Incomplete initial dissolution.2. Degradation of the compound due to improper storage.3. Freeze-thaw cycles of the stock solution. | 1. Visually confirm the absence of any solid particles in the stock solution before each use.2. Store the solid compound at -20°C for up to 3 years.[1] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Cloudiness or precipitation observed over time in the final solution | The compound is precipitating out of the aqueous solution at the working concentration. | 1. Decrease the final concentration of this compound in your experimental medium.2. Increase the percentage of DMSO in the final solution, if experimentally permissible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL (269.26 mM).[1][2] It is insoluble in water.[4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. To ensure complete dissolution, it is highly recommended to use sonication.[1][2] For example, to prepare a 10 mM stock solution, you would dissolve 3.714 mg of this compound in 1 mL of DMSO.
Q3: What are the optimal storage conditions for this compound?
A3:
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] It is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: I see a precipitate after diluting my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is likely due to the low solubility of this compound in aqueous solutions. Here are a few troubleshooting steps:
-
Increase the DMSO concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system (e.g., cells) to DMSO.
-
Lower the final this compound concentration: You may be exceeding the solubility limit in your final working solution.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment.
Q5: Can I use solvents other than DMSO?
A5: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly reported and recommended solvent. If you need to use an alternative solvent for specific experimental reasons, it is crucial to perform solubility tests first.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 3.71 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Briefly vortex the solution.
-
Place the vial in a sonicator bath for 10-15 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Validation & Comparative
A Comparative Analysis of VUF-5574 and MRS1220: Activity and Selectivity at the A3 Adenosine Receptor
This guide provides a detailed, objective comparison of two widely used antagonists for the A3 adenosine (B11128) receptor (A3AR): VUF-5574 and MRS1220. The A3AR, a G protein-coupled receptor, is a significant therapeutic target for various pathologies, including inflammatory diseases, cancer, and glaucoma.[1] The development and proper selection of selective antagonists are critical for advancing research and drug development. This comparison focuses on binding affinity, receptor selectivity, functional antagonism, and crucial species-specific differences, supported by experimental data.
Data Presentation: Quantitative Comparison
The activity and selectivity of this compound and MRS1220 have been characterized primarily through radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels. The data presented below summarizes their key performance metrics.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) |
| This compound | 4.03[1][2][3] | >10,000[3] | >10,000[3] | Ineffective at 1µM[1] |
| MRS1220 | 0.65[4][5][6] | Data not available | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Activity
| Compound | Assay Type | Species | Agonist Challenged | Measured Value |
| This compound | cAMP Accumulation | Human | A3AR Agonist | Effective antagonism at 10 µM[1][7] |
| MRS1220 | cAMP Accumulation | Human | IB-MECA | KB = 1.7 nM[4][5] |
| MRS1220 | [35S]GTP-γ-S Binding | Human | NECA | EC50 = 7.2 nM[5] |
| MRS1220 | TNF-α Inhibition | Human | Cl-IB-MECA | IC50 = 0.3 µM[5] |
Table 3: Species Selectivity (A3 Receptor Binding Affinity)
| Compound | Human A3 Ki (nM) | Rat A3 Ki (µM) | Mouse A3 Ki (µM) |
| This compound | 4.03 | >10[1] | >10[8][9] |
| MRS1220 | 0.65 | >30[10] | >10[8][9] |
Analysis of Activity and Selectivity
This compound
This compound is a potent and highly selective antagonist for the human A3 adenosine receptor.[1] It exhibits a binding affinity (Ki) of approximately 4.03 nM for the human A3AR.[1][2][3] Its key advantage is its remarkable selectivity; it is reported to be over 2,500-fold selective for the A3 receptor compared to the A1 and A2A subtypes.[3][11] Studies have shown that even at a concentration of 1 µM, this compound does not effectively block A1, A2A, or A2B adenosine receptors, underscoring its specificity.[1] A critical characteristic of this compound is its pronounced species selectivity. It is largely inactive at rodent A3 receptors, with Ki values exceeding 10 µM for both rat and mouse variants.[1][8][9] This makes it an excellent tool for studies involving human A3 receptors but unsuitable for experiments in wild-type mice or rats.
MRS1220
MRS1220 is an exceptionally potent antagonist for the human A3 adenosine receptor, with a reported Ki value of 0.65 nM, making it one of the highest-affinity antagonists described for this receptor.[4][6] Functionally, it acts as a competitive antagonist, effectively blocking agonist-induced inhibition of adenylyl cyclase with a KB value of 1.7 nM.[4][5] However, the selectivity profile of MRS1220 is highly dependent on the species. While it is highly selective for the human A3 receptor over the human A1 receptor, it is not selective for the A3 receptor in rats.[4] In fact, in mouse and rat models, MRS1220 can act as an antagonist at A1, A2A, and A2B receptors while being largely inactive at the A3 subtype.[8] This profound species difference is a crucial consideration for experimental design, limiting its use as a selective A3 antagonist strictly to human-derived cells or tissues.[6]
Mandatory Visualizations
Experimental Protocols
The characterization of this compound and MRS1220 relies on established in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.
-
Principle: The test compound (this compound or MRS1220) competes with a radiolabeled ligand (e.g., [125I]I-AB-MECA) that has high affinity for the A3AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
-
Materials:
-
Membrane preparations from cells stably expressing the human or rodent A3 adenosine receptor.
-
Radioligand: [125I]I-AB-MECA for the A3 receptor.
-
Test compounds: this compound, MRS1220.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest are homogenized in a buffer and centrifuged to isolate the cell membrane fraction.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, the membrane preparation, a fixed concentration of the radioligand (near its Kd value), and increasing concentrations of the unlabeled test compound are combined in the assay buffer.[12] A parallel set of tubes containing a high concentration of a non-radiolabeled agonist is used to determine non-specific binding.
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[13]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[14] The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger, cAMP. Since the A3AR is coupled to a Gi protein, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Principle: Cells expressing the A3AR are first treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. An A3AR agonist is then added, which inhibits this forskolin-stimulated cAMP production. The antagonist's potency is determined by its ability to reverse this inhibition in a concentration-dependent manner.[5]
-
Materials:
-
Whole cells stably expressing the human or rodent A3 adenosine receptor (e.g., CHO or HEK-293 cells).
-
Test compounds (antagonists): this compound, MRS1220.
-
A3AR agonist (e.g., IB-MECA or NECA).
-
Adenylyl cyclase activator: Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Cell lysis buffer and a commercial cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.[14]
-
Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of the antagonist (or vehicle control) for 15-30 minutes. A PDE inhibitor is typically included in the buffer.[12]
-
Agonist Stimulation: A fixed, sub-maximal concentration of forskolin is added along with a fixed concentration of the A3AR agonist to all wells (except for controls).[5]
-
Incubation: The plate is incubated at 37°C for 15-30 minutes to allow for cAMP production.[12]
-
Cell Lysis and cAMP Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercial detection kit according to the manufacturer's protocol.[12][14]
-
Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is plotted against the log concentration of the antagonist. From this dose-response curve, an IC50 value can be determined. A Schild analysis can be performed to determine the KB value, which represents the equilibrium dissociation constant of the antagonist.[5]
-
Conclusion
Both this compound and MRS1220 are valuable pharmacological tools for studying the A3 adenosine receptor, but their applications are dictated by their distinct profiles.
-
MRS1220 is the preferred antagonist when maximum potency at the human A3 receptor is required, exhibiting sub-nanomolar affinity.[4][5] However, its use should be strictly limited to human systems due to its lack of selectivity and inactivity at A3 receptors in rodents.[6][8]
-
This compound offers a slightly lower, yet still potent, affinity for the human A3 receptor but provides a superior selectivity profile, with minimal activity at other human adenosine receptor subtypes.[1][3] Its profound inactivity at rodent A3 receptors makes it an excellent negative control in species-comparison studies but, like MRS1220, renders it unsuitable for investigating A3AR function in wild-type mice or rats.[1][9]
Researchers must carefully consider the species of their experimental system and the required degree of potency versus selectivity when choosing between these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VUF 5574 [shop.labclinics.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of VUF-5574 and PSB-11 for A3 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule antagonists for the A3 adenosine (B11128) receptor (A3AR): VUF-5574 and PSB-11. The A3AR, a G protein-coupled receptor, is a significant therapeutic target for various pathologies, including inflammatory diseases, cancer, and glaucoma. The selection of an appropriate antagonist is critical for both basic research and drug development, hinging on factors such as binding affinity, selectivity, and species-specific activity. This document summarizes key performance metrics based on experimental data to facilitate informed decision-making.
Data Presentation: Quantitative Comparison
The performance of this compound and PSB-11 is summarized below. All data is presented as the inhibitory constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Binding Affinity (Kᵢ) at the Human A3 Adenosine Receptor
| Compound | Kᵢ (nM) at Human A3AR |
| This compound | 4.03 |
| PSB-11 | 2.3 |
Table 2: Selectivity Profile at Human Adenosine Receptor Subtypes (Kᵢ in nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | >10,000 | >10,000 | >1,000 | 4.03 |
| PSB-11 | 1640 | >10,000 | >10,000 | 2.3 |
Data for this compound indicates it is >2500-fold selective for the A3 receptor over A1 and A2A receptors. At a concentration of 1 µM, it was found to be ineffective at blocking A1, A2A, and A2B receptors. Data for PSB-11 compiled from various sources.
Table 3: Interspecies Activity Profile (Kᵢ in nM at A3AR)
| Compound | Human | Mouse | Rat |
| This compound | 4.03 | >10,000 | >10,000 |
| PSB-11 | 2.3 | 6,360 | >10,000 |
Performance Comparison
Binding Affinity and Potency
Both this compound and PSB-11 exhibit high binding affinity for the human A3 adenosine receptor, with Kᵢ values in the low nanomolar range. PSB-11 demonstrates a slightly higher affinity (Kᵢ = 2.3 nM) compared to this compound (Kᵢ = 4.03 nM). This suggests that under identical conditions, PSB-11 may bind to the human A3AR more readily.
Receptor Selectivity Profile
A critical attribute for a pharmacological tool is its selectivity for the intended target over other related receptors to minimize off-target effects. Both compounds show high selectivity for the human A3AR. This compound is reported to be over 2500-fold selective for A3AR over A1 and A2A receptors and is ineffective at blocking A1, A2A, and A2B receptors at a 1 µM concentration. PSB-11 also displays a high degree of selectivity, with Kᵢ values for other adenosine receptors in the micromolar range, indicating minimal cross-reactivity at concentrations where it is effective at the A3AR.
Species Selectivity
A significant distinguishing characteristic between these two antagonists is their pronounced species selectivity. Both this compound and PSB-11 are potent antagonists of the human A3AR but are largely inactive at rodent A3ARs. This compound shows Kᵢ values greater than 10 µM for both rat and mouse receptors. Similarly, PSB-11 is largely inactive at the rat A3AR (Kᵢ > 10 µM), although it retains a weak affinity for the mouse A3AR (Kᵢ = 6.36 µM). This makes these compounds excellent tools for studying the human A3AR in translational models (e.g., using human cells or tissues) but limits their utility in preclinical studies involving wild-type rats or mice.
Mandatory Visualizations
Validating VUF-5574 Antagonist Activity at the A3 Adenosine Receptor: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays used to validate the antagonist activity of VUF-5574 at the human A3 adenosine (B11128) receptor (A3AR). We present supporting experimental data for this compound and compare its performance with other known A3AR antagonists, MRS1220 and MRE 3008-F20.
This compound is a potent and highly selective competitive antagonist for the human A3 adenosine receptor, exhibiting a binding affinity (Ki) of approximately 4 nM.[1][2][3][4][5] Its high selectivity, with over 2500-fold preference for A3AR over A1 and A2A receptors, makes it a valuable tool for studying A3AR pharmacology.[2] A critical characteristic of this compound is its significant species selectivity; it is largely inactive at rodent (rat and mouse) A3ARs, a crucial consideration for translational research.[1][6]
This guide will delve into the functional assays that confirm the antagonist properties of this compound by measuring its ability to counteract the effects of A3AR agonists.
Comparative Analysis of A3AR Antagonists
To provide a comprehensive performance overview, the following table summarizes the binding affinities and functional potencies of this compound alongside two other well-characterized A3AR antagonists, MRS1220 and MRE 3008-F20.
| Compound | Binding Affinity (Ki) for human A3AR | Functional Potency (IC50) in cAMP Assay |
| This compound | ~4.03 nM[1][4][5] | Data not available in comparative studies, but effective in cAMP assays.[1] |
| MRS1220 | ~0.59 - 0.65 nM | 0.3 µM (inhibition of TNF-α formation)[1] |
| MRE 3008-F20 | ~1.8 nM | Data not available in comparative studies. |
Adenosine A3 Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, A3AR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2. Antagonists like this compound block the initial step of this pathway by preventing agonist binding.
Experimental Workflows for Functional Assays
The following diagrams illustrate the general workflows for key functional assays used to determine the antagonist activity of compounds like this compound.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: Culture human A3AR-expressing cells (e.g., CHO-K1 or HEK293) in a suitable medium.
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Remove the culture medium and replace it with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.[7]
-
Add varying concentrations of this compound or other antagonists to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of an A3AR agonist (e.g., NECA, IB-MECA) along with forskolin (to stimulate adenylyl cyclase). Incubate for an additional 15-30 minutes at 37°C.[7]
-
Lyse the cells according to the instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Measure the cAMP concentration using a compatible plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of the agonist effect against the antagonist concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to block agonist-induced phosphorylation of ERK1/2. This compound has been shown to decrease adenosine-induced ERK1/2 phosphorylation in isolated porcine coronary artery smooth muscle cells at a concentration of 100 nM.[3]
-
Cell Culture and Plating: Culture cells expressing A3AR in multi-well plates until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, starve the cells in a serum-free medium for 12-24 hours before the experiment.[7]
-
Antagonist and Agonist Treatment:
-
Lysate Preparation and Detection:
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western blotting or an ELISA-based method.
-
-
Data Analysis: Quantify the p-ERK1/2 signal relative to the total ERK1/2 signal. Plot the percentage of inhibition of the agonist-induced phosphorylation against the antagonist concentration to calculate the IC50.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.
-
Cell Culture and Plating: Seed cells expressing A3AR in a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight.[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, often in the presence of probenecid (B1678239) to prevent dye extrusion.
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Add a known concentration of an A3AR agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Data Analysis: The antagonist's potency (IC50) is determined by quantifying the reduction in the agonist-induced fluorescence signal at different antagonist concentrations.
GTPγS Binding Assay
This assay measures the functional consequence of receptor activation at the G protein level by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human A3AR.[9]
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of an A3AR agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.[10][11]
-
The reaction is typically carried out at 30°C for 30-60 minutes.[12][13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[9]
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: The antagonist activity is determined by the concentration-dependent inhibition of the agonist-stimulated [³⁵S]GTPγS binding. The IC50 value is calculated from the resulting dose-response curve.
Conclusion
This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its antagonist activity can be robustly validated and quantified using a variety of functional assays, including cAMP accumulation, ERK1/2 phosphorylation, calcium mobilization, and GTPγS binding assays. When selecting an A3AR antagonist for research, it is crucial to consider its species selectivity, with this compound being particularly suited for studies involving human A3AR. The experimental protocols and comparative data provided in this guide offer a framework for the effective evaluation of this compound and other A3AR antagonists in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]
- 3. VUF 5574 [shop.labclinics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VUF-5574 Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the efficacy of VUF-5574, a selective antagonist of the A3 adenosine (B11128) receptor (A3AR). Its performance is evaluated against other notable A3AR antagonists, MRS 1523 and MRE 3008F20, with supporting data from in vitro and in vivo studies. This document is intended to aid researchers in selecting the appropriate pharmacological tools for their studies and to provide a deeper understanding of the species-specific differences in A3AR antagonist activity.
Executive Summary
This compound is a potent and highly selective antagonist for the human A3 adenosine receptor.[1] However, its utility in preclinical rodent models is significantly limited by its pronounced species selectivity, demonstrating markedly lower affinity for rat and mouse A3ARs.[1][2] In contrast, MRS 1523 shows broader cross-species activity, with moderate affinity for both rat and mouse A3ARs, making it a more suitable tool for in vivo studies in these species. MRE 3008F20 exhibits high affinity for the human A3AR but is largely inactive at the rat receptor, highlighting the critical importance of considering species differences when selecting an A3AR antagonist for preclinical research.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the binding affinities (Ki) and functional antagonist activities of this compound and its comparators at the A3 adenosine receptor across different species.
Table 1: Binding Affinity (Ki) of A3AR Antagonists Across Species
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference(s) |
| This compound | 4.03 | >10,000 | >10,000 | [1][2] |
| MRS 1523 | 18.9, 43.9 | 113, 216 | 349 | [2] |
| MRE 3008F20 | 0.80 (KD) | >10,000 | Not Reported | [3] |
Table 2: Functional Antagonist Activity of A3AR Antagonists
| Compound | Species | Assay Type | Functional Readout | Value (nM) | Reference(s) |
| This compound | Human | cAMP Accumulation | Effective Blockade | 10,000 | [1][4] |
| MRS 1523 | Mouse | cAMP Accumulation | KB | 448 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for A3 Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for the A3 adenosine receptor.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing the human, rat, or mouse A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist radioligand).
-
Test compounds (this compound, MRS 1523, MRE 3008F20) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add the assay buffer, radioligand ([¹²⁵I]I-AB-MECA) at a concentration near its Kd, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, a hallmark of A3AR activation.
1. Materials:
-
CHO or HEK293 cells stably expressing the human, rat, or mouse A3 adenosine receptor.
-
Cell culture medium.
-
A3AR agonist (e.g., NECA or IB-MECA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, MRS 1523) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis buffer.
-
Plate reader compatible with the chosen cAMP assay kit.
2. Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the PDE inhibitor for a short period (e.g., 30 minutes).
-
Add varying concentrations of the antagonist (test compound) to the wells.
-
Add a fixed concentration of the A3AR agonist (typically at its EC80 concentration) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the measured cAMP levels against the antagonist concentration.
-
The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, is determined. The KB value can be calculated from the IC50 value.
Mandatory Visualization
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling pathway and the antagonistic action of this compound.
Experimental Workflow for A3AR Antagonist Characterization
Caption: General experimental workflow for the cross-species comparison of A3AR antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VUF-5574: A Guide to its Use as a Negative Control in Non-Human Cell Lines
For researchers, scientists, and drug development professionals, selecting the appropriate negative control is paramount for the validation of experimental results. VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), presents a compelling case for use as a negative control in specific non-human cell line applications due to its distinct species selectivity.
This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to assist researchers in making informed decisions for their study designs.
Mechanism of Action and Species Selectivity
This compound is a well-characterized competitive antagonist of the human adenosine A3 receptor, exhibiting a high affinity with a Ki value of approximately 4 nM.[1][2][3] Its utility as a negative control stems from its significant species-dependent activity. This compound is largely inactive at rodent (rat and mouse) A3ARs, with Ki values greater than 10 µM.[1][4] This pronounced selectivity makes it an invaluable tool for dissecting A3AR signaling in rodent models, as it is unlikely to exert on-target effects.
Suitability as a Negative Control in Common Non-Human Cell Lines
The appropriateness of this compound as a negative control is contingent on the expression of the adenosine A3 receptor in the chosen cell line.
-
Rodent Cell Lines: Due to its poor affinity for rodent A3ARs, this compound is an excellent negative control in wild-type rodent cell lines. Any observed effects in the presence of this compound can be confidently attributed to off-target or non-specific interactions, thereby validating the on-target effects of other compounds.
-
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) Cells: Wild-type CHO and HEK293 cells are widely reported to not endogenously express the adenosine A3 receptor. Consequently, in these parental cell lines, this compound can serve as an effective negative control to ensure that observed cellular responses in experimental setups are not due to unforeseen interactions with the compound itself. These cell lines are frequently used to create stable cell lines expressing the human A3AR, where this compound would then act as a potent antagonist.
-
Jurkat Cells: The human Jurkat T-lymphocyte cell line endogenously expresses functional adenosine A3 receptors. Therefore, this compound is not a suitable negative control in this human cell line as it will actively block the endogenous A3AR signaling.
Comparative Data
The following table summarizes the binding affinities of this compound and other A3AR antagonists across different species, highlighting the rationale for its use as a negative control in rodent systems.
| Compound | Human A3AR Ki (nM) | Mouse A3AR Ki (µM) | Rat A3AR Ki (µM) | Reference |
| This compound | 4.03 | > 10 | > 10 | [1][4] |
| MRS1220 | 0.65 | > 10 | > 10 | [4] |
| MRE3008F20 | - | > 10 | > 10 | [4] |
| PSB-10 | - | > 10 | > 10 | [4] |
| PSB-11 | - | 6.36 | > 10 | [4] |
Experimental Protocols
To validate the use of this compound as a negative control, standard functional assays that measure downstream signaling of A3AR activation can be employed. The A3AR is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
cAMP Accumulation Assay
This assay is used to determine if this compound has any effect on cAMP levels in the absence of a functional A3AR.
Protocol:
-
Cell Culture: Plate a suitable non-human cell line that does not express the human A3AR (e.g., wild-type CHO or a rodent cell line) in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle control for 30 minutes.
-
Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells to induce cAMP production. In parallel, a positive control using cells expressing human A3AR can be treated with an A3AR agonist to demonstrate inhibition of the forskolin-induced cAMP increase.
-
Lysis and Detection: After a 15-30 minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Compare the cAMP levels in this compound-treated wells to the vehicle-treated wells. As a negative control, this compound should not significantly alter the forskolin-induced cAMP levels.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses whether this compound non-specifically activates the MAPK/ERK pathway.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells (e.g., wild-type CHO or a rodent cell line) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with this compound (e.g., 1-10 µM), a known ERK activator (positive control), or vehicle for 5-30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities and normalize the p-ERK1/2 signal to total ERK1/2. This compound, as a negative control, should not lead to an increase in ERK1/2 phosphorylation compared to the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
References
VUF-5574 in Focus: A Comparative Guide to Selective A3 Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VUF-5574 with other selective A3 adenosine (B11128) receptor (A3AR) antagonists. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has garnered significant interest as a therapeutic target for a multitude of pathological conditions, including inflammatory diseases, cancer, and glaucoma. The development of selective antagonists for this receptor is a pivotal area of research. This guide offers a detailed comparison of this compound against other prominent A3AR antagonists, focusing on binding affinity, selectivity, and functional potency.
Quantitative Comparison of A3AR Antagonists
The efficacy and selectivity of an antagonist are critical for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki) of this compound and other selected A3AR antagonists for the human A3 adenosine receptor, alongside their affinities for other human adenosine receptor subtypes to illustrate selectivity.
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | Species Selectivity (Ki > 10 µM for rat & mouse A3AR) |
| This compound | 4.03[1] | >10,000 | >10,000 | >10,000 | Yes[1] |
| MRS 1220 | 0.65[2] | 305 | 52 | - | Yes[3][4] |
| MRS 1523 | 43.9[3] | 3000 | 3800 | - | No (Active at rat & mouse A3AR)[3] |
| MRE 3008F20 | ~0.80 | 1035 | 132 | 1977 | Yes[3] |
Note: The data presented is compiled from various sources and experimental conditions may vary. A direct comparative study under identical conditions is ideal for precise evaluation.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade can influence various cellular processes. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the receptor.
Caption: Canonical A3AR Signaling Pathway
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the typical experimental protocols used to characterize A3AR antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the human A3 adenosine receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.
-
Radioligand: A high-affinity radiolabeled A3AR agonist or antagonist (e.g., [¹²⁵I]AB-MECA or [³H]MRE 3008F20).
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test antagonist. For total binding, omit the antagonist. For non-specific binding, add the high concentration of the non-radiolabeled ligand.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the A3AR.
Objective: To determine the functional potency (IC50 or pA2) of this compound and other A3AR antagonists.
Materials:
-
Cells: Whole cells expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Agonist: A selective A3AR agonist such as IB-MECA or Cl-IB-MECA.
-
Antagonist: this compound and other antagonists at various concentrations.
-
Adenylyl Cyclase Activator: Forskolin (B1673556), to stimulate cAMP production.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Plating: Seed the A3AR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except the basal control).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production. For a more detailed characterization of competitive antagonism, a Schild analysis can be performed to determine the pA2 value.
Experimental Workflow for A3AR Antagonist Characterization
The following diagram illustrates a typical workflow for the characterization of a novel A3AR antagonist.
Caption: A3AR Antagonist Characterization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Validating VUF-5574 Selectivity: A Comparative Guide for Researchers
A deep dive into the experimental data supporting the highly selective antagonism of the human A3 adenosine (B11128) receptor by VUF-5574, with a comparative analysis against the well-established antagonist MRS 1220.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity profile of this compound, a potent antagonist of the human A3 adenosine receptor (A3AR). Through a detailed comparison with the known A3AR antagonist MRS 1220, this document summarizes key experimental data, outlines methodologies for selectivity validation, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Selectivity
The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. The following table summarizes the binding affinities (Ki values) of this compound and MRS 1220 for the four subtypes of human adenosine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Human A1AR (Ki, nM) | Human A2AAR (Ki, nM) | Human A2BAR (Ki, nM) | Human A3AR (Ki, nM) | Species Selectivity |
| This compound | >1000[1] | >1000[1] | >1000[1] | 4.03[1] | High for human A3AR; largely inactive at rodent (rat and mouse) A3ARs (Ki > 10 µM)[1] |
| MRS 1220 | 305 (rat)[2] | 52 (rat)[2] | No data | 0.65 (human)[2] | Potent at human A3AR; also binds to rat A1 and A2A receptors[2] |
Experimental Protocols: How Selectivity is Determined
The binding affinity and selectivity of compounds like this compound are primarily determined using radioligand binding assays. This technique allows for the direct measurement of the interaction between a radiolabeled ligand and its receptor.
Radioligand Binding Assay for Adenosine A3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human A3 adenosine receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
A radiolabeled ligand specific for the A3AR (e.g., [¹²⁵I]I-AB-MECA).
-
Test compound (this compound or MRS 1220) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
To further elucidate the context of this compound's action, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for validating compound selectivity.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
Validation of this compound in New Experimental Models
The high selectivity of this compound for the human A3AR, coupled with its inactivity at rodent receptors, makes it a unique tool for specific experimental applications.
-
Humanized Mouse Models: this compound is an ideal candidate for use in "humanized" mouse models, where the murine A3AR is replaced with the human A3AR. In such models, researchers can investigate the specific roles of the human A3AR in various physiological and pathological processes without the confounding effects of the compound on the endogenous mouse receptor.
-
Translational Research: In preclinical studies using human cells or tissues, this compound allows for the unambiguous interrogation of the A3AR pathway. For instance, in studies of inflammatory responses in human immune cells, this compound can be used to block A3AR signaling and elucidate its contribution to the inflammatory cascade.
-
Functional Assays: this compound has been effectively used as an antagonist in functional assays, such as cAMP accumulation assays, in cells expressing the human A3AR. In these experiments, it has been shown to block the effects of A3AR agonists, confirming its antagonist activity at the cellular level. One study demonstrated that at a concentration of 1 µM, this compound was ineffective at blocking the A1, A2A, and A2B adenosine receptors, highlighting its specificity for the A3 subtype.[1]
References
VUF-5574 and its Quinazoline Urea Analogues: A Comparative Guide for A3 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VUF-5574 and other quinazoline (B50416) urea (B33335) analogues as antagonists for the human A3 adenosine (B11128) receptor (A3AR). The data presented is primarily drawn from the seminal work of van Muijlwijk-Koezen et al. in the Journal of Medicinal Chemistry (2000), which established the structure-activity relationships for this chemical series.
Performance Comparison of Quinazoline Urea Analogues
The following tables summarize the binding affinities (Ki) of this compound and its analogues for the human A3, A1, and A2A adenosine receptors. The data highlights the exceptional potency and selectivity of this compound for the A3 subtype.
Table 1: Binding Affinity (Ki, nM) of Quinazoline Urea Analogues at Human Adenosine Receptors
| Compound | R1 | R2 | hA3 Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) |
| This compound (10a) | 3-pyridyl | 2-methoxyphenyl | 4 | >10000 | >10000 |
| 5d | Phenyl | Phenyl | 50 | >10000 | >10000 |
| 5e | 3-pyridyl | Phenyl | 28 | >10000 | >10000 |
| 9f | Phenyl | 2-methoxyphenyl | 110 | >10000 | >10000 |
| 9g | Phenyl | 2-methylphenyl | 130 | >10000 | >10000 |
| 9h | Phenyl | 2-chlorophenyl | 350 | >10000 | >10000 |
| 9i | Phenyl | 3-methoxyphenyl | 1100 | >10000 | >10000 |
| 9j | Phenyl | 4-methoxyphenyl | 1800 | >10000 | >10000 |
| 11 | 2-pyridyl | 2-methoxyphenyl | 28 | >10000 | >10000 |
Data sourced from van Muijlwijk-Koezen et al. (2000)[1][2]
Table 2: Functional Antagonism of this compound
| Compound | Functional Assay | Parameter | Value |
| This compound (10a) | cAMP Inhibition | pA2 | 8.1 |
Data sourced from van Muijlwijk-Koezen et al. (2000)[1][2]
Adenosine A3 Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound and its analogues act as antagonists, blocking the binding of adenosine and thereby preventing this downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the adenosine receptors.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human A1, A2A, or A3 adenosine receptors are prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand ([125I]AB-MECA for A3AR) and various concentrations of the competing quinazoline urea analogue. The incubation is typically carried out in a buffer solution at a controlled temperature for a set period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.
Experimental Workflow:
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the human A3 adenosine receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the quinazoline urea antagonist for a defined period.
-
Stimulation: The cells are then stimulated with a known A3AR agonist (e.g., NECA) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production. The antagonist will compete with the agonist for binding to the receptor, thereby inhibiting the agonist's effect.
-
Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit, often based on competitive binding principles such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The data is analyzed to determine the antagonist's potency, which is often expressed as the pA2 value, derived from a Schild plot.[2]
References
Confirming On-Target Effects of VUF-5574 by Genetic Knockdown of the Adenosine A3 Receptor
A Comparative Guide for Researchers
This guide provides a comprehensive comparison between the pharmacological inhibition of the human Adenosine A3 Receptor (A3AR) using the selective antagonist VUF-5574 and the genetic knockdown of the A3AR gene (ADORA3). This comparison is essential for researchers and drug development professionals seeking to validate the on-target effects of this compound and differentiate them from potential off-target activities.
Introduction to this compound and A3AR
The Adenosine A3 Receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function.[1] this compound is a potent and highly selective antagonist of the human A3AR, with a Ki (inhibitory constant) in the low nanomolar range.[2] A key characteristic of this compound is its significant species selectivity; it is highly effective at the human A3AR but largely inactive at rodent A3ARs.[2] This makes it a valuable tool for studying the human receptor, but necessitates careful consideration in the selection of experimental models.
Genetic knockdown, typically through the use of small interfering RNA (siRNA), provides a complementary method to interrogate the function of A3AR by reducing its expression at the mRNA and protein levels. Comparing the phenotypic outcomes of this compound treatment with those of ADORA3 siRNA knockdown is a robust strategy for confirming that the observed effects of the compound are indeed mediated by its intended target.
Comparison of On-Target Effects: Pharmacological vs. Genetic Inhibition
The following table is structured based on the findings of that study and serves as a template for how to present such comparative data.[3]
| Parameter | Pharmacological Inhibition (A3AR Antagonist) | Genetic Knockdown (siRNA against ADORA3) | Control (Vehicle/Scrambled siRNA) |
| Target Engagement | Competitive binding to the A3AR | Degradation of ADORA3 mRNA | No specific binding or mRNA degradation |
| A3AR Protein Expression | No direct effect on receptor expression levels | Significant reduction in protein levels | Baseline protein expression |
| TGF-β-induced Fibronectin Expression (Fold Change) | ~1.5 | ~1.6 | ~3.0 |
| Downstream Signaling (e.g., cAMP levels) | Blocks agonist-induced decrease in cAMP | Prevents agonist-induced signaling due to lack of receptor | Agonist induces a decrease in cAMP |
This table is a representative example based on a study using the A3AR antagonist MRS1220 and siRNA against A3AR.[3] The numerical values are illustrative of the expected outcomes.
Experimental Protocols
Genetic Knockdown of ADORA3 using siRNA
This protocol outlines a general procedure for the transient knockdown of the ADORA3 gene in a human cell line.
a. siRNA Design and Preparation:
-
Design and synthesize at least two to three independent siRNA sequences targeting the human ADORA3 mRNA.
-
Include a non-targeting (scrambled) siRNA sequence as a negative control.
-
Reconstitute the lyophilized siRNAs in RNase-free water to a stock concentration of 20-50 µM.
b. Cell Seeding:
-
One day prior to transfection, seed the cells in antibiotic-free growth medium in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
c. Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute the ADORA3 siRNA or scrambled control siRNA in serum-free medium.
-
Tube B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
d. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, isolate total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for ADORA3 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in ADORA3 mRNA levels.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells and quantify total protein. Perform SDS-PAGE and western blotting using a validated primary antibody against the human A3AR protein to confirm a reduction in protein expression.
Pharmacological Inhibition with this compound and Functional Assay
This protocol describes how to measure the antagonist effect of this compound on A3AR activity using a cAMP accumulation assay.
a. Cell Culture:
-
Use a human cell line endogenously expressing A3AR or a cell line stably transfected with the human A3AR (e.g., CHO-hA3AR).
-
Seed the cells in a 96-well plate and grow to near confluency.
b. cAMP Accumulation Assay:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Stimulate the cells with a known A3AR agonist (e.g., Cl-IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. This will lead to a decrease in intracellular cAMP in control cells.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., a competitive ELISA or a luminescence-based assay).
c. Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration in the presence and absence of different concentrations of this compound.
-
The antagonistic effect of this compound will be observed as a rightward shift in the agonist dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
VUF-5574: A Comparative Analysis for Adenosine A3 Receptor Research
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing the understanding of therapeutic targets. This guide provides a comprehensive comparison of VUF-5574 with other selective antagonists of the adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various pathologies, including inflammatory diseases, cancer, and glaucoma. This analysis is based on experimental data from peer-reviewed literature, focusing on binding affinity, receptor selectivity, and functional potency.
Comparative Binding Affinity and Selectivity
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor.[1] It exhibits a high binding affinity, with reported Ki values in the low nanomolar range. A key distinguishing feature of this compound is its pronounced species selectivity, showing high affinity for the human A3AR while being largely inactive at rodent (rat and mouse) A3ARs.[1][2] This makes it a valuable tool for studies involving human receptors but limits its application in preclinical models using wild-type rodents.
The following table summarizes the binding affinities (Ki in nM) of this compound and other common A3AR antagonists across different species.
| Compound | Human A3AR (Ki, nM) | Mouse A3AR (Ki, nM) | Rat A3AR (Ki, nM) | Reference |
| This compound | 4.03 | >10,000 | >10,000 | [1][2] |
| MRS1186 | 7.66 | Not reported in direct comparison | Active (specific Ki not provided) | [1] |
| MRS1220 | Potent (sub-nM) | >10,000 | >10,000 | [2] |
| MRE3008F20 | Potent | >10,000 | >10,000 | [2] |
| PSB-10 | Potent | >10,000 | >10,000 | [2] |
| PSB-11 | Potent | 6,360 | >10,000 | [2] |
| DPTN | 1.65 | 9.61 | 8.53 | [2] |
| MRS1523 | 43.9 | 349 | 216 | [2] |
Note: "Potent" indicates high affinity, typically in the low nanomolar range, as reported in the cited literature. Exact values may vary slightly between studies due to different experimental conditions.
The high selectivity of this compound for the human A3AR over other human adenosine receptor subtypes (A1, A2A, and A2B) is a critical characteristic, minimizing the potential for off-target effects in experimental systems.[1]
Signaling Pathways and Functional Antagonism
The adenosine A3 receptor primarily couples to the Gi/o family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking this agonist-induced downstream signaling.
Experimental Protocols
The characterization of this compound and its comparison with other antagonists primarily rely on two key in vitro experimental techniques: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine A3 receptor.
-
Incubation: The membranes are incubated in a buffer solution with a specific radioligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
References
Safety Operating Guide
Proper Disposal of VUF-5574: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the generation of dust. In case of a spill, contain the material with an inert absorbent and collect it for disposal as chemical waste.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, solution, or contaminated material).
Disposal of Solid this compound
-
Waste Collection: Collect solid this compound waste in a designated, clearly labeled, and sealable container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound" and its chemical name: N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of this compound Solutions
-
Waste Collection: Collect aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealable container. Do not mix with incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Disposal Request: Contact your institution's EHS office or a licensed waste disposal company for collection and proper disposal.
Disposal of Contaminated Materials
-
Waste Segregation: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated waste.
-
Collection: Place these materials in a designated, labeled, and sealed waste bag or container.
-
Labeling: The container should be clearly labeled as "Contaminated Waste" and include the name of the chemical (this compound).
-
Disposal: Dispose of the container through your institution's chemical or laboratory waste stream, following established protocols.
Important Note: While this compound is listed as non-hazardous for transport, it should be managed as a chemical waste within a laboratory setting.[1] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C21H17N5O2 | [2][3] |
| Molecular Weight | 371.39 g/mol | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility in DMSO | 4 mM | [2] |
| Storage Temperature | Room Temperature (solid) | [5] |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing the procedures outlined in this guide and your institution's specific chemical hygiene plan.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. vumc.org [vumc.org]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for Handling VUF-5574
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of VUF-5574, a potent and selective antagonist of the human adenosine (B11128) A3 receptor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Immediate Safety and Handling
This compound should be handled with care by trained personnel familiar with laboratory safety procedures. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Respiratory Protection: A NIOSH (US) or EN 166 (EU) approved dust mask (type N95 or equivalent) should be worn to avoid inhalation of the powder.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
-
Eye Protection: Safety glasses with side-shields or goggles are required to prevent eye contact.[1]
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Ki | 4.03 nM | Recombinant Human Adenosine A3 Receptor | [2][3][4][5][6] |
| 4 nM | Human Adenosine A3 Receptor | ||
| Selectivity | >2,500-fold | Over human A1 and A2A adenosine receptors | [3][6] |
| Solubility | 1.5 mg/mL | DMSO | [7] |
| 4 mM | DMSO | [6] | |
| 100 mg/mL (with sonication) | DMSO | [2] | |
| Insoluble | Water | [7] | |
| Molecular Weight | 371.39 g/mol | - | [8] |
| Purity | ≥98% (HPLC) | - |
Experimental Protocols
This compound is primarily used in in vitro studies to investigate the role of the adenosine A3 receptor. Below are detailed methodologies for two common experimental applications.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the human adenosine A3 receptor (A3AR).
Materials:
-
HEK293 or CHO cell membranes expressing the human A3AR.
-
Radioligand (e.g., [125I]I-AB-MECA).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the competition assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol assesses the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO or HEK293 cells stably expressing the human A3AR.[9]
-
This compound.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).[9]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[9]
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the A3AR-expressing cells in appropriate media until they reach the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[10]
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist along with forskolin to the cells. The agonist will attempt to inhibit the forskolin-stimulated increase in cAMP.[9][10]
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) to allow for cAMP production.[10]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the concentration of this compound that reverses the agonist-induced inhibition of cAMP production.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for characterizing this compound and the signaling pathway it modulates.
Caption: Experimental workflow for this compound characterization.
Caption: this compound antagonism of the A3AR signaling pathway.
Disposal Plan
Dispose of this compound and its waste in accordance with all applicable federal, state, and local environmental regulations.
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Liquid Waste (Solutions):
-
Aqueous Solutions: Due to the insolubility of this compound in water, significant aqueous waste is unlikely. However, any contaminated aqueous solutions should be collected in a labeled, sealed container for hazardous waste disposal.
-
Organic Solvent Solutions (e.g., DMSO): Collect waste solutions of this compound in a designated, sealed container for flammable liquid waste. Do not mix with incompatible waste streams.
-
Decontamination of Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. The cleaned glassware can then be washed with detergent and water.
Contaminated Materials:
-
Gloves, paper towels, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 1.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS office.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VUF 5574 [shop.labclinics.com]
- 4. This compound|280570-45-8|COA [dcchemicals.com]
- 5. VUF 5574 | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. VUF 5574 | Sigma-Aldrich [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
